2-Thiocytosine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-amino-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSTSVLRXOYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059823 | |
| Record name | 6-Amino-2(1H)-pyrimidinethione | |
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Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-49-3 | |
| Record name | 2-Thiocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Thiocytosine | |
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| Record name | 2-Thiocytosine | |
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| Record name | 2-Thiocytosine | |
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| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |
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| Record name | 6-Amino-2(1H)-pyrimidinethione | |
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| Record name | 4-aminopyrimidine-2-thiol | |
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Foundational & Exploratory
2-Thiocytosine tautomerism in different solvents
An In-depth Technical Guide on the Tautomerism of 2-Thiocytosine in Different Solvents
Introduction
This compound, a sulfur-containing analogue of the canonical nucleobase cytosine, is a molecule of significant interest in biochemical and pharmaceutical research. Its unique photochemical properties and potential as an antileukemic and anticancer agent underscore the importance of a detailed understanding of its molecular behavior.[1] A critical aspect of this behavior is tautomerism—the dynamic equilibrium between structural isomers that differ in the position of a proton and the location of a double bond. The predominance of a specific tautomer can be profoundly influenced by the surrounding environment, particularly the solvent. This guide provides a comprehensive analysis of the tautomerism of this compound in various solvents, presenting quantitative data, detailed experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.
Tautomeric Forms of this compound
This compound primarily exists in two tautomeric forms: the amino-thion form and the amino-thiol form. The equilibrium between these forms is highly sensitive to the molecular environment.[2] In the gas phase, the amino-thiol form is the most stable.[2][3] However, in solution, the equilibrium shifts significantly.
Caption: Tautomeric equilibrium of this compound.
Solvent Effects on Tautomeric Equilibrium
Computational studies have elucidated the relative stability of this compound tautomers in different media. While the amino-thiol form is favored in a vacuum, the 1H-amino-thion tautomer is the most stable and predominant form in all solvents tested.[4] In polar solvents like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), and water, the 1H-amino-thion form is predicted to be the sole tautomer present.[2][4] There is a slight possibility of the amino-thiol form being present in small amounts in the less polar ethyl acetate (B1210297) (EtOAc) solution.[3][4]
Data Presentation: Relative Energies of this compound Tautomers
The following table summarizes the calculated relative energies of the different tautomers of this compound in a vacuum and in six different solvents. Tautomer 'A' represents the 1H-amino-thion form, while 'B' and 'C' are rotamers of the amino-thiol form.
| Medium | Tautomer A (1H-amino-thion) | Tautomer B (amino-thiol) | Tautomer C (amino-thiol) | Tautomer D | Tautomer E |
| Vacuum | 5.0 | 0.0 | 0.2 | 5.6 | 12.1 |
| EtOAc | 0.0 | 2.1 | 2.1 | 5.1 | 6.2 |
| ACN | 0.0 | 4.6 | 4.6 | 6.8 | 4.9 |
| DMSO | 0.0 | 4.8 | 4.8 | 7.1 | 5.0 |
| EtOH | 0.0 | 5.2 | 5.2 | 7.3 | 4.9 |
| MeOH | 0.0 | 5.3 | 5.3 | 7.4 | 4.9 |
| Water | 0.0 | 5.7 | 5.7 | 7.7 | 4.7 |
| All energies are in kcal/mol. Data sourced from computational analysis.[4] |
Spectroscopic Analysis in Different Solvents
The effect of various solvents on this compound has been investigated using UV-Vis absorption spectroscopy.[4] These studies reveal significant solvatochromic shifts, which are changes in the position of absorption bands in response to the solvent's polarity.
A consistent trend is observed: as solvent polarity increases, the lowest-energy absorption maximum experiences a blue shift (shifts to higher energy/shorter wavelength).[4][5] For instance, this maximum shifts by 17 nm, from 286 nm in ethyl acetate to 269 nm in water.[4] Conversely, the high-energy absorption maximum shows a red shift (shifts to lower energy/longer wavelength), moving by 9 nm from 233 nm in acetonitrile to 242 nm in water.[4]
Data Presentation: Absorption Maxima of this compound
The table below details the absorption maxima (λmax) and molar absorptivity (ε) of this compound in six different solvents.
| Solvent | λmax 1 (nm) | ε (M⁻¹cm⁻¹) at λmax 1 | λmax 2 (nm) | ε (M⁻¹cm⁻¹) at λmax 2 |
| EtOAc | 286 | 18,100 | - | - |
| ACN | 282 | 17,600 | 233 | 8,000 |
| DMSO | 283 | 19,300 | - | - |
| EtOH | 274 | 17,900 | 238 | 9,600 |
| MeOH | 273 | 17,900 | 239 | 9,800 |
| H₂O (pH 7.4) | 269 | 17,800 | 242 | 11,200 |
| Data extracted from steady-state absorption spectra.[4] |
Experimental and Computational Protocols
The understanding of this compound tautomerism is built upon a combination of experimental spectroscopy and high-level computational chemistry.
Caption: Combined experimental and computational research workflow.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Materials : this compound (e.g., Sigma-Aldrich, 97%) is used as received. Solvents such as ethyl acetate, acetonitrile, dimethyl sulfoxide, ethanol, and methanol are of high purity (e.g., Fisher Scientific, 99.8% or higher).[6] For aqueous solutions, a phosphate-buffered saline solution (e.g., pH 7.4) is prepared using sodium dihydrogen phosphate (B84403) and sodium hydrogen phosphate in ultrapure water.[6]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Cary 100 Bio) is used for recording steady-state absorption spectra.[6]
-
Procedure :
-
Spectra are recorded in 1 cm optical path quartz cells.
-
The spectrophotometer is blanked using the respective solvent before each measurement to correct for background absorbance.
-
Measurements are typically taken at room temperature.
-
Data is collected over a relevant wavelength range (e.g., 200-400 nm).
-
Computational Protocol: Ab Initio Calculations
-
Evaluation of Most Stable Tautomer :
-
Geometries of the different tautomers of this compound are optimized.
-
Methods such as Resolution of Identity Møller–Plesset second-order perturbation theory (RI-MP2) with a basis set like cc-pVTZ are employed for optimization and frequency calculations.[4]
-
Single-point energy calculations are then performed at a higher level of theory, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (RI-CCSD(T))/cc-pVTZ.[4]
-
Solvent effects are included using implicit models like COSMO.
-
-
Vertical Excitation Energy Calculations :
-
To assign the absorption bands observed experimentally, vertical excitation energies are computed.
-
High-level multireference methods like Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are used for this purpose.[6]
-
These calculations can be performed in a vacuum, with implicit solvent models (like PCM), and with explicit solvent molecules to account for specific hydrogen bonding interactions.[4][6]
-
Conclusion
The tautomeric equilibrium of this compound is definitively controlled by the solvent environment. While the amino-thiol form is intrinsically more stable in the gas phase, the 1H-amino-thion tautomer is overwhelmingly favored in a range of aprotic and protic solvents. This preference is confirmed through a synergistic approach combining UV-Vis spectroscopy and advanced computational chemistry. The observed solvatochromic shifts in the absorption spectra are directly linked to the properties of the solvent. For professionals in drug design and molecular biology, this knowledge is crucial, as the specific tautomeric form present in a biological milieu will dictate its hydrogen bonding patterns, molecular recognition, and ultimately, its therapeutic efficacy and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Solvatochromic Effects on the Absorption Spectrum of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of 2-Thiocytosine and Cytosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosine, a fundamental pyrimidine (B1678525) nucleobase, is a cornerstone of the genetic code. Its thio-analog, 2-thiocytosine, where the oxygen atom at the C2 position is replaced by a sulfur atom, has garnered significant interest in various biomedical research fields. This substitution imparts unique photochemical and photophysical properties, making this compound a valuable tool in studying DNA/RNA structure and function, as well as a potential therapeutic agent. This technical guide provides a comprehensive comparison of the spectroscopic properties of this compound and cytosine, offering insights into their electronic structure and vibrational modes. The detailed experimental protocols and workflow visualizations aim to facilitate further research and application of these compounds in drug development and molecular biology.
Spectroscopic Properties: A Comparative Overview
The substitution of oxygen with sulfur in the pyrimidine ring significantly alters the spectroscopic signatures of the molecule. These differences are most pronounced in their ultraviolet-visible (UV-Vis) absorption, fluorescence, and vibrational spectra.
Table 1: UV-Vis Absorption Properties of Cytosine and this compound
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Cytosine | Water (pH 7) | 267 | 6,100 | [1] |
| Water (pH 7) | ~274 | Not specified | [2] | |
| This compound | Water | 241, 280 | Not specified | [3] |
| Acetonitrile | 245, 290 | Not specified | [3] | |
| Dioxane | 248, 295 | Not specified | [3] |
Note: The absorption maxima of this compound exhibit solvatochromism, shifting to longer wavelengths (red-shift) in less polar solvents.
Fluorescence Spectroscopy
Cytosine is known for its extremely low fluorescence quantum yield, rendering it virtually non-fluorescent under physiological conditions. This property is crucial for the photostability of DNA. In contrast, while not a strong fluorophore, this compound exhibits a more discernible fluorescence emission.
Table 2: Fluorescence Properties of Cytosine and this compound
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| Cytosine | Water | - | - | Very low (~10⁻⁴) | [4] |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides a fingerprint of the molecular structure. The substitution of the C=O group with a C=S group leads to significant changes in the vibrational modes.
Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of Cytosine and this compound (Thione Tautomer)
| Vibrational Mode | Cytosine (cm⁻¹) | This compound (cm⁻¹) |
| NH₂ scissoring | 1665 | 1658 |
| Ring stretching | 1621 | 1605 |
| Ring stretching | 1528 | 1502 |
| C=O/C=S stretching | 1738 | 1221 |
| NH in-plane bending | 1465 | 1455 |
| CH in-plane bending | 1373 | 1368 |
Data obtained from DFT calculations.
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectra and molar extinction coefficients of cytosine and this compound.
Materials:
-
Spectrophotometer (e.g., Agilent Cary 60)
-
Quartz cuvettes (1 cm path length)
-
Cytosine and this compound powders
-
Appropriate solvents (e.g., deionized water, acetonitrile, dioxane)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a known mass of cytosine or 2-thiocytocytosine and dissolve it in a known volume of the desired solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-100 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to 200-400 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Measure the absorbance of each dilution, starting from the lowest concentration.
-
Data Analysis: Plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε).
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra of cytosine and this compound.
Materials:
-
Fluorometer (e.g., Horiba FluoroMax)
-
Quartz cuvettes (1 cm path length)
-
Cytosine and this compound solutions of known concentration
-
Appropriate solvents
Procedure:
-
Sample Preparation: Prepare solutions of cytosine and this compound in the desired solvent. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., the λmax from the absorption spectrum). Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., 280-500 nm).
-
Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Place the sample cuvette in the fluorometer and record the fluorescence emission spectrum.
-
Data Correction: If necessary, subtract the blank spectrum from the sample spectrum to correct for background signals.
Raman Spectroscopy
Objective: To obtain the vibrational spectra of cytosine and this compound.
Materials:
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)
-
Microscope objective
-
Sample holder (e.g., glass slide or quartz capillary)
-
Cytosine and this compound (solid powder or solution)
Procedure:
-
Sample Preparation: Place a small amount of the solid powder on a glass slide or fill a quartz capillary with the sample solution.
-
Spectrometer Setup: Turn on the Raman spectrometer and laser. Allow the system to stabilize.
-
Calibration: Calibrate the spectrometer using a known standard (e.g., silicon wafer).
-
Sample Focusing: Place the sample under the microscope objective and focus the laser onto the sample.
-
Data Acquisition: Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample damage.
-
Data Processing: Process the raw spectrum to remove background fluorescence and cosmic rays.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The thio-substitution in this compound results in distinct spectroscopic properties compared to its canonical counterpart, cytosine. The red-shifted UV-Vis absorption, altered vibrational frequencies, and potentially enhanced (though still weak) fluorescence of this compound provide valuable spectral windows for its detection and characterization. These unique features make this compound a powerful probe for investigating nucleic acid structure and dynamics. The detailed protocols and workflow provided herein serve as a practical guide for researchers to explore and exploit the spectroscopic characteristics of these important molecules in their scientific endeavors. Further investigation into the fluorescence quantum yield of this compound is warranted to complete the comparative spectroscopic profile.
References
The Elusive Fluorescence of 2-Thiocytosine: A Technical Guide to its Photophysical Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiocytosine, a sulfur-substituted analogue of the canonical nucleobase cytosine, presents a complex and fascinating photophysical profile. While its structural similarity to cytosine suggests potential as a fluorescent probe, its emission properties are profoundly influenced by tautomeric equilibria and highly efficient non-radiative decay pathways. This technical guide delves into the core principles governing the fluorescence quantum yield of this compound, providing a comprehensive overview of its photochemistry, detailed experimental protocols for its study, and a summary of the key factors that render its fluorescence exceptionally low.
Introduction: The Promise and Peril of Thionucleobases
Thionucleobases, where a carbonyl oxygen is replaced by a sulfur atom, have garnered significant interest in various biomedical and biotechnological applications. Their unique photophysical properties, including red-shifted absorption spectra and altered excited-state dynamics, make them potential candidates for photosensitizers in photodynamic therapy and as intrinsic fluorescent probes for studying nucleic acid structure and function. This compound (2TC) is a prime example of such a modified nucleobase. However, understanding its fluorescence characteristics is paramount for its effective utilization. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission, is a critical parameter in this regard.
The Photophysical Landscape of this compound: A Tale of Two Tautomers
The fluorescence properties of this compound are intrinsically linked to its tautomeric forms. In solution, 2TC predominantly exists in the thione form, while the thiol form is more prevalent in the gas phase[1][2]. These two tautomers exhibit distinct photophysical behaviors that ultimately dictate the very low fluorescence quantum yield.
The Thione Tautomer: A Gateway to the Triplet State
In aqueous and other solution environments, the thione form of this compound dominates. Upon photoexcitation, the excited singlet state (S1) of the thione tautomer undergoes highly efficient intersystem crossing (ISC) to the triplet manifold (T1)[1][2]. This process is a non-radiative decay pathway that effectively depopulates the fluorescent singlet state, thus quenching fluorescence. The presence of the sulfur atom, a heavy atom, significantly enhances the spin-orbit coupling, which is the driving force for this rapid intersystem crossing. This efficient S1 → T1 transition is a major contributor to the low fluorescence quantum yield of this compound in solution.
The Thiol Tautomer: Ultrafast and Non-emissive
In the gas phase, the thiol tautomer of this compound is the major species. Its photodynamics are characterized by ultrafast internal conversion (IC) from the excited singlet state back to the ground state (S0)[1][2]. This is another highly efficient non-radiative process that prevents the molecule from emitting a photon. The decay of the excited thiol tautomer is exceptionally rapid, occurring on a sub-picosecond timescale, leaving little opportunity for fluorescence to occur.
The following diagram illustrates the dominant deactivation pathways for the thione and thiol tautomers of this compound.
Quantitative Data: A Notable Absence
Extensive literature searches reveal a conspicuous absence of a definitive, experimentally determined fluorescence quantum yield for this compound under various conditions. This lack of quantitative data is a direct consequence of the molecule's photophysical properties. The dominance of highly efficient non-radiative decay pathways, namely intersystem crossing in the thione form and ultrafast internal conversion in the thiol form, leads to extremely weak fluorescence that is difficult to quantify accurately.
Table 1: Summary of Photophysical Properties of this compound
| Tautomer | Predominant Phase | Primary Deactivation Pathway | Consequence for Fluorescence |
| Thione | Solution | Intersystem Crossing (S1 → T1) | Very Low Quantum Yield |
| Thiol | Gas Phase | Internal Conversion (S1 → S0) | Extremely Low Quantum Yield |
Experimental Protocol for Fluorescence Quantum Yield Determination of this compound
While the fluorescence of this compound is weak, a carefully designed experiment can be attempted to estimate its quantum yield. The following protocol outlines a relative method using a well-characterized fluorescence standard.
Materials and Instrumentation
-
This compound: High purity, analytical grade.
-
Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a coumarin (B35378) dye).
-
Solvent: Spectroscopic grade, transparent in the excitation and emission wavelength range. Common solvents for nucleobase studies include phosphate (B84403) buffer, acetonitrile, or methanol.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Equipped with a high-sensitivity detector.
-
Quartz Cuvettes: 1 cm path length.
Experimental Workflow
The following diagram outlines the workflow for the relative quantum yield measurement.
Detailed Procedure
-
Solution Preparation:
-
Prepare stock solutions of this compound and the chosen fluorescence standard in the selected solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the intended excitation wavelength is in the range of 0.01 to 0.1.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum of each solution.
-
Note the absorbance value at the excitation wavelength (λ_ex) that will be used for the fluorescence measurements.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λ_ex.
-
Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough wavelength range to capture the entire emission profile.
-
It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.
-
Record the emission spectrum of a solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's response function if necessary.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both this compound and the standard.
-
-
Quantum Yield Calculation:
-
Perform a linear regression on both plots. The slope of the line is the gradient (Grad).
-
The quantum yield of this compound (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Factors Influencing the Fluorescence of this compound
Several factors can modulate the already weak fluorescence of this compound:
-
Solvent Environment: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium and the stability of the excited states, thereby affecting the rates of radiative and non-radiative decay.
-
pH: The protonation state of this compound can alter its electronic structure and photophysical properties.
-
Molecular Aggregation: At higher concentrations, intermolecular interactions can lead to self-quenching, further reducing the fluorescence intensity.
Conclusion and Future Directions
Future research should focus on strategies to modulate these decay pathways to enhance the fluorescence of this compound derivatives. This could involve chemical modifications to raise the energy of the triplet state, thereby reducing the efficiency of intersystem crossing, or to introduce conformational rigidity to slow down internal conversion. Such efforts could unlock the potential of this compound as a valuable fluorescent tool in biomedical research.
References
- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Transitions and Excited States of 2-Thiocytosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiocytosine (2tCyt) is a thionated analog of the canonical nucleobase cytosine, where the oxygen atom at the C2 position is replaced by a sulfur atom. This single-atom substitution significantly alters the molecule's electronic structure and, consequently, its response to UV radiation. Understanding the electronic transitions and subsequent excited-state deactivation pathways of 2tCyt is crucial for its application in various biomedical fields. Its unique photophysical properties, including a pronounced tendency to populate triplet states, make it a candidate for use as a photosensitizer in photodynamic therapy and as a photo-cross-linking agent. Furthermore, its role as a potential prebiotic precursor and its cytotoxic and anticancer activities underscore the importance of a detailed photophysical characterization.[1] This guide provides an in-depth analysis of the electronic states, transition properties, and deactivation mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Electronic Structure and Tautomerism
Like cytosine, this compound can exist in different tautomeric forms. The two primary forms are the thione and thiol tautomers. Crucially, the dominant form depends on the environment. In the gas phase, the thiol form is favored, whereas in solution, the thione form is expected to be the sole tautomer in solvents like acetonitrile, DMSO, ethanol, methanol, and water.[2] This distinction is vital, as the photophysical behavior of each tautomer is remarkably different. The presence of the C=S (thiocarbonyl) group in the thione tautomer is the key to its distinct excited-state dynamics in solution.[2][3][4]
The electronic excitations of the thione tautomer are complex. High-level quantum chemical calculations have characterized the lowest-lying singlet excited states (S) as originating from different types of electronic transitions:[5]
-
nSπ* states (S1, S3): These involve the excitation of an electron from a non-bonding lone pair orbital on the sulfur atom (nS) to an anti-bonding π* orbital. These transitions are typically dark, meaning they have very low oscillator strength and do not contribute significantly to the absorption spectrum.[5]
-
πSπ* states (S2, S4): These arise from the excitation of an electron from a bonding π orbital localized on the sulfur atom to an anti-bonding π* orbital. The S4 state, in particular, is a very intense transition that dominates the lowest-energy absorption band.[5]
-
ππ* states (S6, S8): These are excitations within the pyrimidine (B1678525) ring's π-electron system and contribute to absorption at higher energies (shorter wavelengths).[5]
Quantitative Spectroscopic and Photophysical Data
The following tables summarize the key quantitative data regarding the electronic transitions of this compound, compiled from experimental and computational studies.
Table 1: Calculated Gas-Phase Vertical Excitation Energies
This table presents the theoretical vertical excitation energies, oscillator strengths (a measure of absorption intensity), and character of the low-lying singlet states for the thione tautomer of this compound in a vacuum.[5]
| State | Energy (eV) | Wavelength (nm) | Oscillator Strength | Character |
| S1 | 3.48 | 356 | < 0.01 | nSπ |
| S2 | 3.74 | 331 | 0.02 | πSπ |
| S3 | 4.14 | 300 | < 0.01 | nSπ |
| S4 | 4.44 | 279 | 0.23 | πSπ |
| S5 | 5.34 | 232 | < 0.01 | nNπ |
| S6 | 5.60 | 221 | 0.14 | ππ |
| S7 | 5.95 | 208 | 0.01 | ππ |
| S8 | 6.10 | 203 | 0.10 | ππ |
Data obtained from MS-CASPT2 calculations.[5]
Table 2: Experimental UV Absorption Maxima in Various Solvents
The absorption spectrum of this compound is sensitive to the solvent environment, a phenomenon known as solvatochromism. In more polar solvents, the main absorption band shifts to higher energies (a blue shift).[5]
| Solvent | Dielectric Constant | Max Absorptivity (λmax, nm) |
| Ethyl Acetate (EtOAc) | 6.0 | ~290 |
| Acetonitrile (ACN) | 37.5 | ~285 |
| Ethanol (EtOH) | 24.6 | ~283 |
| Methanol (MeOH) | 32.7 | ~282 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~282 |
| Water (H2O, pH 7.4) | 80.1 | ~275 |
Data extracted from steady-state absorption spectra.[5]
Table 3: Excited-State Radiative Properties
The radiative properties of this compound in solution, such as fluorescence quantum yield and excited-state lifetime, are not well-documented in the literature. This is a direct consequence of its highly efficient non-radiative deactivation pathways. The photodynamics of the thione form in solution are overwhelmingly characterized by rapid and efficient intersystem crossing to the triplet manifold, which quenches potential fluorescence.[3][4] This high triplet quantum yield is precisely the property that makes it a potent photosensitizer.
| Property | Value (in Solution) | Remarks |
| Fluorescence Quantum Yield (ΦF) | Not Reported (Assumed to be very low) | Efficient intersystem crossing and other non-radiative pathways dominate, making fluorescence a minor deactivation channel. |
| Singlet Excited-State Lifetime (τS) | Not Reported (Assumed to be very short) | The rapid population of the triplet state implies an ultrafast decay of the singlet excited state. |
Excited-State Deactivation Pathways
Upon absorption of a UV photon, an excited this compound molecule must dissipate its excess energy. Unlike canonical nucleobases which primarily use ultrafast internal conversion to return to the ground state, this compound utilizes distinct and competing pathways.
-
Intersystem Crossing (ISC): This is the dominant deactivation mechanism for the thione tautomer in solution.[3][4] The sulfur atom, being a heavy atom, enhances spin-orbit coupling. This facilitates a highly efficient transition from the lowest singlet excited state (S1) to the triplet manifold (T1). This process is responsible for the molecule's photosensitizing capabilities, as the long-lived triplet state can interact with and transfer energy to other molecules, such as molecular oxygen.
-
Internal Conversion (IC): While less dominant than in canonical cytosine, internal conversion to the ground state still occurs. For the thiol tautomer, which is prevalent in the gas phase, ultrafast internal conversion is a primary decay channel.[2][3]
-
Water-Chromophore Electron Transfer (WCET): In aqueous environments, a specific deactivation channel involving explicit water molecules has been proposed.[1][6] This pathway involves an electron transfer from a nearby water molecule to the excited this compound, which can facilitate intersystem crossing and lead to further photochemical reactions.[1][6]
The following diagram illustrates the key deactivation pathways for this compound in solution.
Caption: Key excited-state deactivation pathways for this compound in solution.
Experimental and Computational Protocols
The characterization of this compound's electronic properties relies on a combination of spectroscopic experiments and high-level computational chemistry.
Steady-State UV-Vis Absorption Spectroscopy
This is a fundamental technique to determine the wavelengths of light absorbed by the molecule.
-
Protocol:
-
Sample Preparation: this compound is dissolved in a UV-transparent solvent of choice (e.g., water, ethanol, acetonitrile) to a known concentration (typically in the micromolar range). A blank sample containing only the solvent is also prepared.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The cuvette with the blank solution is placed in the reference beam path, and the sample cuvette is placed in the sample beam path. The absorbance is scanned across a wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Caption: Experimental workflow for steady-state UV-Vis absorption spectroscopy.
Fluorescence Quantum Yield Measurement (Comparative Method)
The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.
-
Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the 2tCyt sample with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to minimize reabsorption effects.
-
Absorbance Measurement: Record the absorbance of all solutions at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and identical instrument settings (e.g., slit widths).
-
Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (ΦX) is calculated using the equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where ST denotes the standard, X denotes the sample, Grad is the gradient of the plot, and n is the refractive index of the solvent.
-
Caption: Workflow for the comparative measurement of fluorescence quantum yield.
Computational Chemistry Methods
Theoretical calculations are indispensable for assigning spectral features and understanding excited-state character and dynamics.
-
Protocol:
-
Ground-State Geometry Optimization: The molecular structure of the this compound tautomer of interest is optimized to find its lowest energy conformation using methods like Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT).
-
Vertical Excitation Calculation: Using the optimized ground-state geometry, the energies and properties (e.g., oscillator strengths) of the excited states are calculated. High-level multireference methods like Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are required for accurate descriptions of molecules like 2tCyt.[5]
-
Solvent Effects: To simulate solution-phase behavior, solvent effects can be included implicitly using models like the Polarizable Continuum Model (PCM) or explicitly by adding individual solvent molecules to the calculation.[5]
-
Analysis: The calculated excitation energies are compared to the experimental absorption spectrum to assign transitions. The character of each excited state (e.g., nπ, ππ) is determined by analyzing the molecular orbitals involved in the transition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [1808.06824] Solvation Effects Alter the Photochemistry of this compound [arxiv.org]
An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Thiocytosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and detailed structural analysis of 2-thiocytosine (2-TC), a sulfur-containing analogue of the nucleobase cytosine. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential anticancer and antileukemic properties.[1][2] This document outlines a common synthetic pathway and discusses the critical structural features of 2-TC, including its tautomeric forms and spectroscopic properties, supported by experimental data and methodologies.
Synthesis of this compound
This compound can be synthesized through the condensation reaction of thiourea (B124793) with a suitable three-carbon precursor. One established method involves the reaction of thiourea with cyanoacetaldehyde.[3] A related and frequently cited pathway is the base-catalyzed cyclocondensation of thiourea and ethyl cyanoacetate (B8463686), often in the presence of an aldehyde, which proceeds through a dihydropyrimidine (B8664642) intermediate.[4]
A general representation of the synthesis workflow is depicted below. The process involves the reaction of starting materials, formation of an intermediate, and subsequent cyclization and/or oxidation to yield the final this compound product.
Experimental Protocol: Synthesis via Thiourea and Ethyl Cyanoacetate
This protocol is a generalized procedure based on the principles of pyrimidine (B1678525) synthesis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea and ethyl cyanoacetate in an appropriate solvent, such as ethanol.
-
Catalyst Addition: Add a base catalyst, for example, sodium ethoxide or potassium carbonate, to the mixture.
-
Condensation: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization reactions.
-
Intermediate Formation: This process forms a dihydropyrimidine derivative as an intermediate.[4]
-
Dehydrogenation (if necessary): The intermediate may be resistant to atmospheric oxidation.[4] Dehydrogenation can be achieved by heating with an oxidizing agent like chloranil (B122849) in a suitable solvent (e.g., toluene) to yield the aromatic this compound ring.[4]
-
Purification: After cooling, the product can be isolated by filtration. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound crystals.
Structural Characterization
The structure of this compound is complex due to the existence of multiple tautomeric forms, which significantly influence its chemical and photophysical properties.[1][5] A combination of spectroscopic and crystallographic techniques is essential for a complete characterization.
Tautomerism
Like cytosine, this compound can exist in several tautomeric forms due to thiol-thione and amino-imino equilibria.[1] The two most significant forms are the 1H-amino-thione tautomer and the amino-thiol tautomer. The relative stability of these forms is highly dependent on the environment. In the gas phase, the amino-thiol form is dominant, whereas in solution, the 1H-amino-thione form is strongly favored and often considered the only significant tautomer present.[6][7]
Spectroscopic Analysis
A general workflow for the structural characterization of the synthesized compound is outlined below.
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption spectrum of this compound is sensitive to solvent polarity, a phenomenon known as solvatochromism.[6] In more polar solvents, the first absorption maximum shifts to higher energies (a blue shift), while the second maximum shifts to lower energies (a red shift).[6] The spectrum typically shows two main absorption maxima and a shoulder at lower energies.[6]
-
Experimental Protocol: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, water, DMSO) and diluted to an appropriate concentration (in the micromolar range) to ensure the absorbance is within the linear range of the instrument (typically < 1.0). Spectra are recorded in quartz cuvettes with a 1 cm path length, scanning a wavelength range from approximately 200 nm to 400 nm.
| Solvent | First Absorption Max (λmax, nm) | Second Absorption Max (λmax, nm) |
| Acetonitrile (ACN) | ~278 | ~235 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~285 | Not clearly distinguishable |
| Ethanol (EtOH) | ~280 | ~240 |
| Methanol (MeOH) | ~279 | ~239 |
| Water (H₂O) | ~275 | ~238 |
Table 1: Approximate UV-Vis Absorption Maxima of this compound in Various Solvents. Data is estimated from graphical representations in the literature.[6]
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.[8] The IR spectrum of this compound provides evidence for its key structural features.
-
Experimental Protocol: IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is then recorded, usually in the range of 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3100 | N-H stretching | Amino group (NH₂) |
| ~3080 | C-H stretching | Aromatic C-H |
| ~1620 | N-H bending | Amino group (NH₂) |
| ~1710 - 1650 | C=O stretching (for comparison) | Carbonyl (in cytosine) |
| ~1200 - 1050 | C=S stretching | Thiocarbonyl group |
Table 2: Key Infrared Absorption Frequencies for this compound. Values are approximate and based on typical ranges for these functional groups.[9][10]
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.[11]
-
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The this compound sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆), due to its good solubility for such compounds. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~11.0 - 12.0 | N-H (ring protons) |
| ¹H | ~7.0 - 8.0 | -NH₂ (amino protons) |
| ¹H | ~7.5 | H6 (ring proton) |
| ¹H | ~5.8 | H5 (ring proton) |
| ¹³C | >175 | C2 (C=S, thione) |
| ¹³C | ~160 | C4 (C-NH₂) |
| ¹³C | ~145 | C6 |
| ¹³C | ~95 | C5 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. These are estimated values based on general pyrimidine and thio-pyrimidine structures.
Crystallographic Data
X-ray crystallography on solid-state this compound reveals detailed information about bond lengths, bond angles, and intermolecular interactions. In the crystalline structure, this compound molecules form supramolecular synthons (dimers) linked by hydrogen bonds.[1] These dimers are further connected into ribbons through weaker N-H···N and N-H···S hydrogen bonds.[1] The application of Quantum Theory of Atoms in Molecules (QTAIM) analysis has revealed additional weak intermolecular interactions, including N···N, N···C, and N···S contacts, which contribute to the stability of the crystal lattice.[1]
Summary of Physicochemical Data
| Property | Value |
| Molecular Formula | C₄H₅N₃S[12] |
| Molecular Weight | 127.17 g/mol [12] |
| Appearance | Solid |
| Melting Point | 285-290 °C (decomposes) |
| CAS Number | 333-49-3[12][13] |
Table 4: General Physicochemical Properties of this compound.
Conclusion
This guide has provided a detailed overview of the synthesis and structural characterization of this compound. The synthetic route via thiourea and a C3-synthon is a viable method for its preparation. A thorough structural elucidation requires a multi-technique approach, combining UV-Vis, IR, and NMR spectroscopy with crystallographic analysis. A critical aspect of its structure is the pronounced tautomerism, with the thione form dominating in solution. The compiled data and experimental protocols herein serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this compound and its derivatives in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Sulphur Atom on the Structure of Biomolecule this compound in the Gas-Phase, Solid-State, and Hydrated Forms and in DNA–DNA Microhelices as Compared to Canonical Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. scilit.com [scilit.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C4H5N3S | CID 2724245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound 97% | 333-49-3 [sigmaaldrich.com]
The Prebiotic Significance of 2-Thiocytosine in Nucleotide Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The origin of life and the formation of the first genetic material are central questions in prebiotic chemistry. While the canonical nucleobases—adenine, guanine, cytosine, and uracil (B121893)/thymine—are the building blocks of modern nucleic acids, their prebiotic synthesis and stability, particularly of cytosine, present significant challenges. This has led to the exploration of alternative nucleobases that could have played a crucial role on the early Earth. Among these, 2-thiocytosine has emerged as a compelling candidate due to its plausible prebiotic synthesis, enhanced stability, and favorable properties in non-enzymatic replication. This technical guide provides an in-depth analysis of the prebiotic significance of this compound, detailing its synthesis, its role in nucleotide formation, and its potential advantages over cytosine in the context of an RNA world hypothesis. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development.
Introduction: The Cytosine Problem and the Rise of a Thio-Alternative
The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. A critical requirement for this hypothesis is the prebiotic availability of the four canonical ribonucleotides. However, the prebiotic synthesis of cytosine is fraught with difficulties. It is not found in meteorites and is not a product of electric spark discharge experiments, two commonly invoked sources of prebiotic organic molecules.[1][2] Furthermore, the laboratory syntheses of cytosine from precursors like cyanoacetylene (B89716) or cyanoacetaldehyde and urea (B33335) or cyanate (B1221674) require high concentrations of reactants, which are considered implausible in a natural prebiotic setting.[3][4] Perhaps most significantly, cytosine is susceptible to hydrolysis, deaminating to uracil with a half-life that is relatively short on geological timescales, posing a major challenge for its accumulation and participation in the origin of life.[3][5]
These challenges have prompted the investigation of alternative nucleobases that could have been more readily available and stable on the primitive Earth. This compound, a sulfur-containing analog of cytosine, has garnered significant attention in this regard. This guide explores the compelling evidence supporting the prebiotic relevance of this compound.
Prebiotic Synthesis of this compound
A key line of evidence for the prebiotic significance of this compound is its formation under plausible early Earth conditions. Research has demonstrated that this compound can be synthesized from simple precursors that were likely present on the prebiotic Earth.
Synthesis from Cyanoacetaldehyde and Thiourea (B124793)
One of the most well-studied prebiotic synthesis routes involves the reaction of cyanoacetaldehyde with thiourea.[6][7] Thiourea is a plausible prebiotic molecule that can be formed from the reaction of hydrogen sulfide (B99878) with cyanamide, both of which are considered to have been available on the early Earth. Cyanoacetaldehyde can be produced from the hydrolysis of cyanoacetylene, which in turn can be generated in electric discharge experiments simulating atmospheric chemistry.[3]
The reaction between cyanoacetaldehyde and thiourea proceeds to form this compound. While the yields are generally lower than those observed for the synthesis of 2,4-diaminopyrimidine (B92962) from guanidine (B92328) hydrochloride and cyanoacetaldehyde, the synthesis of this compound is still considered a significant prebiotic source of 2-thiopyrimidines.[6]
// Nodes Cyanoacetylene [label="Cyanoacetylene", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O (Hydrolysis)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Cyanoacetaldehyde [label="Cyanoacetaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiourea [label="Thiourea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Thiocytosine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Cyanoacetylene -> Cyanoacetaldehyde [label="Hydrolysis"]; {Cyanoacetaldehyde, Thiourea} -> Two_Thiocytosine [label="Condensation"];
// Invisible nodes and edges for alignment edge [style=invis]; Cyanoacetylene -> H2O [style=invis]; H2O -> Cyanoacetaldehyde [style=invis]; }
Quantitative Data on Synthesis
The yield of this compound from the reaction of cyanoacetaldehyde and thiourea is influenced by factors such as reactant concentrations and the presence of other molecules. The following table summarizes available quantitative data.
| Reactants | Conditions | Yield of this compound | Reference |
| Cyanoacetaldehyde and Thiourea | Concentrated drying lagoon model | Lower than with guanidine or urea | [6][7] |
Further research is needed to quantify the yields under a broader range of prebiotic conditions.
Nucleotide Formation: From Base to Building Block
The formation of a nucleobase is only the first step; for it to become part of a genetic polymer, it must be converted into a nucleotide. This involves the attachment of a ribose sugar (ribosylation) and a phosphate (B84403) group (phosphorylation).
Ribosylation of this compound
The prebiotic synthesis of ribonucleosides is a challenging area of research. One proposed pathway for the formation of 2-thiocytidine (B84405) involves the reaction of this compound with ribose. While direct glycosylation of pre-formed nucleobases with ribose is generally inefficient, alternative pathways involving intermediates are being explored. For example, a plausible prebiotic route to pyrimidine (B1678525) ribonucleosides proceeds through arabinose amino-oxazoline and cyanoacetylene to form α-anhydrocytidine, which upon thiolysis and UV-mediated photoanomerization yields 2-thiocytidine.[8]
Phosphorylation of 2-Thiocytidine
Once formed, 2-thiocytidine can be phosphorylated under prebiotically plausible conditions to yield 2-thiocytidine nucleotides. Studies have shown that phosphorylation of 2-thiouridine (B16713), a related molecule, can occur with reagents like diamidophosphate (B1260613) (DAP) under mild conditions.[6][7] This process can lead to the formation of cyclic phosphates, which are key intermediates in nucleotide synthesis.[6]
// Nodes Two_Thiocytosine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ribose [label="Ribose", fillcolor="#FBBC05", fontcolor="#202124"]; Two_Thiocytidine [label="2-Thiocytidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphate_Source [label="Phosphate Source (e.g., DAP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Two_Thiocytidine_Nucleotide [label="2-Thiocytidine Nucleotide", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Two_Thiocytosine -> Two_Thiocytidine [label="Ribosylation"]; Ribose -> Two_Thiocytidine; Two_Thiocytidine -> Two_Thiocytidine_Nucleotide [label="Phosphorylation"]; Phosphate_Source -> Two_Thiocytidine_Nucleotide; }
Advantages of this compound in a Prebiotic Context
The potential significance of this compound is further underscored by its advantageous properties compared to canonical cytosine, particularly in terms of stability and its role in non-enzymatic replication.
Enhanced Stability
One of the major arguments for the involvement of this compound in the origin of life is its potential for greater stability compared to cytosine. The thio-substitution can alter the electronic properties of the molecule, potentially rendering it more resistant to hydrolytic deamination and UV-induced damage, both of which are significant decay pathways for cytosine on the prebiotic Earth.[9]
4.1.1. Resistance to Hydrolysis
The rate of hydrolytic deamination of cytosine to uracil is a significant challenge for the RNA world hypothesis. While specific quantitative data on the comparative hydrolysis rates of this compound and cytosine under various prebiotic conditions are still being gathered, the chemical nature of the thiocarbonyl group suggests a potentially slower rate of hydrolysis.
4.1.2. Photostability
The early Earth was subjected to intense ultraviolet (UV) radiation. The photostability of nucleobases would have been a critical factor for their selection and accumulation. Thionated nucleobases, including this compound, exhibit different photochemical properties compared to their canonical counterparts.[10] Theoretical studies suggest that the presence of the thiocarbonyl group can influence the deactivation pathways of the excited state, potentially leading to enhanced photostability.[10]
Role in Non-Enzymatic RNA Replication
The non-enzymatic, template-directed polymerization of nucleotides is a crucial process for the replication of the first genetic material. Studies on non-enzymatic RNA copying have shown that modifications to the nucleobases can significantly impact the efficiency and fidelity of this process. The use of 2-thiouridine (the thio-analog of uridine) has been shown to increase the rate of template-directed non-enzymatic polymerization by enhancing the affinity of monomers for the template.[11] While direct experimental data on the non-enzymatic polymerization of 2-thiocytidine nucleotides is an active area of research, the favorable properties of other thionated nucleosides suggest that this compound could have played a beneficial role in early replication processes.
Experimental Protocols
This section provides an overview of the methodologies for key experiments related to the prebiotic synthesis and significance of this compound.
Prebiotic Synthesis of this compound
Objective: To synthesize this compound from prebiotically plausible precursors.
Materials:
-
Cyanoacetaldehyde
-
Thiourea
-
Water (degassed)
-
pH buffer solutions (e.g., phosphate, borate)
-
Sealed reaction vessels (e.g., glass ampules)
-
Heating apparatus (e.g., oven, heating block)
-
Analytical equipment (e.g., HPLC, NMR)
Procedure (based on Robertson & Miller, 1996): [6][7]
-
Prepare aqueous solutions of cyanoacetaldehyde and thiourea at desired concentrations.
-
Adjust the pH of the solution using an appropriate buffer.
-
Transfer the reaction mixture to a sealed vessel.
-
Heat the vessel at a constant temperature (e.g., 100°C) for a specified duration.
-
After cooling, open the vessel and analyze the products using HPLC or other analytical techniques to identify and quantify this compound.
Note: For "drying lagoon" simulations, the reaction mixture is subjected to cycles of evaporation and rehydration.[6]
Non-Enzymatic RNA Polymerization (General Protocol)
Objective: To investigate the template-directed polymerization of activated nucleotides.
Materials:
-
RNA primer and template oligonucleotides
-
Activated 2-thiocytidine nucleotides (e.g., 5'-phosphorimidazolide)
-
Buffer solution (e.g., Tris-HCl)
-
Magnesium chloride (or other divalent cations)
-
Gel electrophoresis apparatus
-
Phosphorimager or other visualization system
Procedure (general framework): [1][12]
-
Anneal the RNA primer to the template oligonucleotide in the reaction buffer.
-
Add the activated 2-thiocytidine nucleotides to the primer-template complex.
-
Incubate the reaction mixture at a controlled temperature.
-
Quench the reaction at various time points.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to observe the extension of the primer.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anneal [label="Anneal Primer to Template", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Nucleotides [label="Add Activated\n2-Thiocytidine Nucleotides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at\nControlled Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze by PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Anneal; Anneal -> Add_Nucleotides; Add_Nucleotides -> Incubate; Incubate -> Quench; Quench -> Analyze; Analyze -> End; }
Conclusion and Future Directions
The evidence presented in this guide strongly supports the hypothesis that this compound could have been a significant player in the prebiotic world, potentially circumventing the challenges associated with the synthesis and stability of canonical cytosine. Its plausible prebiotic synthesis, coupled with its potential for enhanced stability and favorable role in non-enzymatic replication, makes it a compelling candidate for inclusion in models of the origin of life.
However, several key areas require further investigation to fully elucidate the role of this compound. Future research should focus on:
-
Quantitative Yields: Systematically quantifying the yields of this compound synthesis under a wide range of simulated prebiotic conditions.
-
Stability Studies: Conducting detailed comparative studies on the hydrolysis and photodegradation rates of this compound and cytosine under various prebiotic scenarios.
-
Nucleotide Formation: Developing and optimizing robust and prebiotically plausible pathways for the synthesis of 2-thiocytidine and its activated nucleotides.
-
Non-Enzymatic Polymerization: Performing detailed kinetic and fidelity studies of non-enzymatic RNA polymerization using activated 2-thiocytidine nucleotides to directly assess its impact on replication.
By addressing these questions, the scientific community can gain a more complete understanding of the potential role of this compound in the emergence of the first genetic material and the origin of life on Earth. The unique properties of this thionated nucleobase may also offer novel avenues for the design and development of synthetic genetic polymers and therapeutic oligonucleotides.
References
- 1. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Prebiotic Synthesis of Nucleosides | News | Astrobiology [astrobiology.nasa.gov]
- 6. Prebiotic Phosphorylation of 2-Thiouridine Provides Either Nucleotides or DNA Building Blocks via Photoreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Solvation effects alter the photochemistry of this compound | Semantic Scholar [semanticscholar.org]
- 10. Enhanced nonenzymatic RNA copying with in-situ activation of short oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5′-phosphoro-2-aminoimidazolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Anticancer and Antileukemic Potential of 2-Thiocytosine and Related Thio-Derivatives: A Technical Guide
Abstract: The quest for novel, more effective, and less toxic chemotherapeutic agents is a primary focus of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing a thiourea (B124793) backbone, such as 2-thiocytosine and its derivatives, have emerged as a promising class of molecules with significant anticancer and antileukemic properties. These compounds exhibit a diverse range of biological activities, primarily by targeting fundamental cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and key signaling pathways. This technical guide provides a comprehensive overview of the current research on this compound and related thio-derivatives, summarizing their in vitro cytotoxic activities, elucidating their primary mechanisms of action, and detailing the key experimental protocols used for their evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of new therapeutic strategies. Heterocyclic scaffolds are central to the design of many established and experimental drugs. This compound, a sulfur-containing pyrimidine (B1678525) analog, and related structures like 2-thiohydantoins and 2-thioxo-4-thiazolidones, have attracted considerable attention due to their versatile biological activities.[1] The presence of the thione group (C=S) and reactive nitrogen atoms provides a unique chemical architecture for structural modifications, leading to the synthesis of extensive compound libraries. These derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, including those resistant to conventional drugs, by interacting with various molecular targets and inducing distinct cell death mechanisms. This document consolidates the quantitative data on their efficacy and explores the underlying molecular pathways.
In Vitro Anticancer and Antileukemic Activity
Numerous novel derivatives based on this compound and related thio-heterocyclic scaffolds have been synthesized and evaluated for their antiproliferative effects across a broad spectrum of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. The data below summarizes the activity of several promising compounds.
Table 2.1: Cytotoxic Activity (IC50/GI50) of Thio-Derivatives against Leukemia Cell Lines
| Compound ID/Class | Leukemia Cell Line(s) | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| Compound XIII | Leukemia | 3.04 | [2] |
| Compound 6 | CCRF-CEM, SR | logGI50: -5.16, -5.37 | [3] |
| Compound 1c | Leukemia Panel | High Selectivity | [2] |
| 2-Thioxo-4-thiazolidone | MOLT-4 | logGI50: -4.96 |[3] |
Table 2.2: Cytotoxic Activity (IC50/GI50) of Thio-Derivatives against Solid Tumor Cell Lines | Compound ID/Class | Cancer Type | Cell Line(s) | IC50 / GI50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 2-thiohydantoin (B1682308) derivative | Liver | HepG2 | 2.448 |[4] | | Compound 6e | Breast, Prostate | MCF-7, DU 145 | 2.97, 3.11 |[5] | | Compounds 19c, 19f, 19h, 19l | Lung | A549 | 3 - 4.5 |[5] | | Compound 8b | Not Specified | Not Specified | 0.15 |[6] | | Thieno[2,3-d]pyrimidine 5 | Breast, Liver | MCF-7, HepG-2 | 7.30, 5.3 |[7] | | Thieno[2,3-d]pyrimidine 8 | Breast, Liver | MCF-7, HepG-2 | 4.13, 3.3 |[7] | | Thienopyrrole 3b | Liver, Prostate | HepG2, PC-3 | 3.105, 2.15 |[8] | | Ciminalum–thiazolidinone 2h | NCI-60 Panel | Average | GI50: 1.57 |[9] | | MMZ Compounds | Pancreatic, Colorectal | BxPC-3, HT-29 | 11.55 - 58.11 |[10] | | Benzo[b]thiophene 4i | Various | HeLa, etc. | 0.00028 - 0.010 |[11] |
Mechanisms of Action
The anticancer effects of this compound derivatives are mediated through multiple, often interconnected, cellular mechanisms. The most prominent of these are the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of critical enzymes and signaling pathways that promote cancer cell growth and survival.
Induction of Apoptosis
Apoptosis is a primary mechanism by which these compounds eliminate cancer cells.[12] Many derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[13] This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[13][14] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, primarily involving caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[13][15] Some derivatives have also been linked to necroptosis, an alternative programmed cell death pathway, through the activation of the RIPK1/RIPK3/MLKL signaling axis.[14]
Cell Cycle Arrest
Cancer cells are characterized by uncontrolled proliferation resulting from a dysregulated cell cycle. Several this compound derivatives exert their anticancer effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[16] Studies have reported cell cycle arrest at the G1, S, or G2/M phases.[2][4][5] For instance, certain compounds were found to cause a significant accumulation of cells in the G2/M phase, while others arrested the cell cycle in the S phase.[4][5] This disruption of the cell cycle progression provides time for DNA repair mechanisms or, if the damage is too severe, triggers apoptosis.
Inhibition of Key Oncogenic Enzymes and Pathways
The molecular architecture of these derivatives makes them suitable for interacting with the active sites of various enzymes crucial for cancer cell survival and proliferation.
-
Protein Kinase Inhibition: Many derivatives function as kinase inhibitors. Targets include Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and kinases in the PI3K/AKT pathway.[5][6][8] By blocking these enzymes, the compounds disrupt signaling cascades that control angiogenesis, proliferation, and survival.[8]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA topology and are essential for replication. Some thio-derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA strand breaks and subsequent cell death.[5][14]
-
Tubulin Polymerization Inhibition: The microtubule network is critical for cell division (mitosis). Certain compounds interfere with this process by inhibiting the polymerization of tubulin, the building block of microtubules, leading to mitotic arrest and apoptosis.[11][17]
Key Experimental Protocols
The evaluation of the anticancer potential of novel compounds relies on a suite of standardized in vitro assays. Below are the methodologies for the most common experiments cited in the literature for this compound derivatives.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[8]
-
References
- 1. benthamscience.com [benthamscience.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]
- 11. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Equilibrium of 2-Thiocytosine in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2-thiocytosine in an aqueous environment. This compound, a sulfur-substituted analog of cytosine, is of significant interest in medicinal chemistry and molecular biology due to its potential as an anticancer and antileukemic agent.[1] Understanding its tautomeric preferences is crucial for elucidating its mechanism of action, predicting its interactions with biological targets, and designing novel therapeutics.
Core Concepts: Tautomerism in this compound
Tautomers are structural isomers of a chemical compound that readily interconvert. This dynamic equilibrium is influenced by various factors, including the solvent, temperature, and pH. For this compound, the primary tautomeric forms arise from proton migration between nitrogen, and sulfur atoms, leading to amino-imino and thione-thiol equilibria. The six main tautomers of this compound are depicted below.
Molecular tautomerism plays a critical role in the function of nucleobases, influencing base pairing in DNA and the molecular response to UV radiation.[2][3][4] Cytosine itself exhibits a number of tautomeric forms, making it a rich subject for studying these structural variations.[2][3]
Tautomeric Equilibrium in Aqueous Solution
In aqueous solution, the tautomeric equilibrium of this compound is heavily skewed towards the 1H-amino-thione form.[3][4][5] This preference is attributed to the high polarity of water, which stabilizes the tautomer with the largest dipole moment. The 1H-amino-thione tautomer possesses a significantly larger permanent dipole moment compared to the amino-thiol forms, leading to its pronounced stabilization in polar solvents.[5] While the amino-thiol form is the most stable tautomer in the gas phase, its presence in water is predicted to be negligible.[2][5]
Computational studies have consistently predicted the 1H-amino-thione tautomer to be the most stable form in water.[5] This is in contrast to the gas phase, where the amino-thiol form is favored.[2][4]
Quantitative Data on Tautomer Stability
The relative energies of the different this compound tautomers have been calculated using high-level computational methods, providing quantitative insight into their stability in various environments. The following table summarizes the relative energies in a vacuum and in water, highlighting the dramatic shift in equilibrium upon solvation.
| Tautomer | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) |
| 1H-amino-thione | 5.2 | 0.0 |
| amino-thiol (rotamer 1) | 0.0 | 9.3 |
| amino-thiol (rotamer 2) | 0.2 | 9.5 |
| 3H-amino-thione | 6.3 | 1.8 |
| imino-thione (rotamer 1) | 7.9 | 4.9 |
| imino-thione (rotamer 2) | 8.1 | 5.1 |
Data sourced from high-level ab initio calculations.[5]
Experimental Determination of Tautomeric Equilibrium
The tautomeric equilibrium of this compound in aqueous solution can be investigated experimentally using various spectroscopic techniques.
UV-Vis Spectroscopy
This method is used to study the absorption spectrum of this compound in solution, which is influenced by the predominant tautomeric form.
-
Materials:
-
This compound (Sigma-Aldrich, 97% or higher)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Sodium hydrogen phosphate (Na₂HPO₄)
-
Ultrapure water
-
-
Preparation of Phosphate Buffered Saline (PBS) at pH 7.4:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the prepared PBS buffer.
-
Create a series of dilutions to determine the molar absorptivity.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectra of the this compound solutions over a relevant wavelength range (e.g., 200-400 nm).
-
The absorption maxima provide information about the electronic transitions, which are characteristic of the tautomeric form present. In aqueous solution, this compound typically exhibits an intense absorption maximum between 269–286 nm.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the structure and relative abundance of tautomers in solution. However, due to the rapid interconversion between tautomers, time-averaged signals are often observed.[7][8]
-
Sample Preparation:
-
Dissolve this compound in D₂O (deuterium oxide) to the desired concentration.
-
-
Spectroscopic Measurement:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts of the protons and carbons are sensitive to the tautomeric form. Comparison with theoretical calculations or spectra of "fixed" derivatives (where the mobile proton is replaced by a methyl group) can help in assigning the signals to specific tautomers.[7]
-
Experimental and Computational Workflow
The determination of the tautomeric equilibrium of this compound typically involves a combined experimental and computational approach. The following diagram illustrates this workflow.
Caption: Workflow for determining the tautomeric equilibrium of this compound.
Implications for Drug Development
The predominance of the 1H-amino-thione tautomer of this compound in aqueous solution has significant implications for drug development.
-
Target Binding: The hydrogen bonding pattern and overall shape of the 1H-amino-thione tautomer will dictate its binding affinity and selectivity for biological targets. Molecular modeling and docking studies should exclusively consider this tautomer for accurate predictions.
-
Pharmacokinetics: The physicochemical properties, such as solubility and membrane permeability, are determined by the predominant tautomer.
-
Mechanism of Action: The chemical reactivity and potential for metabolic transformation are dependent on the tautomeric form.
A thorough understanding of the tautomeric behavior of this compound is, therefore, a prerequisite for the rational design and development of drugs based on this scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvatochromic Effects on the Absorption Spectrum of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
The Crucial Role of Intersystem Crossing in Thionated Nucleobases: A Guide for Researchers and Drug Development
An in-depth exploration of the ultrafast photophysics that positions thionated nucleobases as potent agents in photodynamic therapy and other biomedical applications.
Thionated nucleobases, synthetic analogs of the canonical DNA and RNA bases where a carbonyl oxygen is replaced by a sulfur atom, exhibit unique photophysical properties that are of significant interest to researchers, scientists, and drug development professionals. Unlike their natural counterparts, which are remarkably photostable, thionated nucleobases efficiently absorb UVA and UVB radiation and undergo rapid and near-unity intersystem crossing (ISC) to populate long-lived, reactive triplet states.[1][2][3] This characteristic makes them highly effective photosensitizers, with promising applications in photodynamic therapy (PDT) and as tools in structural biology. This technical guide delves into the core of their function: the dynamics of intersystem crossing.
The Photophysical Distinction of Thionation
Canonical nucleobases are evolved to be photostable, rapidly dissipating absorbed UV energy as heat through internal conversion, thus preventing photochemical damage to the genetic code.[2] Thionation dramatically alters this landscape. The substitution of oxygen with the heavier sulfur atom introduces significant changes to the electronic structure of the nucleobase.[4] This "heavy-atom effect" enhances spin-orbit coupling, the interaction between the electron's spin and its orbital motion, which is a key determinant of the rate of intersystem crossing between electronic states of different spin multiplicity (i.e., from a singlet to a triplet state).[5]
Furthermore, thionation leads to a significant red-shift in the absorption spectrum, allowing these molecules to be excited by less energetic and more tissue-penetrating UVA and UVB light.[1][2] Upon photoexcitation, thionated nucleobases typically transition to a bright singlet excited state (S₂), followed by ultrafast internal conversion to a lower-lying singlet state (S₁). It is from this S₁ state, often of nπ* character, that the highly efficient intersystem crossing to the triplet manifold (T₁, T₂) occurs.[6]
Quantitative Dynamics of Intersystem Crossing
The speed and efficiency of intersystem crossing in thionated nucleobases are remarkable. The process often occurs on a sub-picosecond timescale with quantum yields approaching unity, meaning that almost every absorbed photon results in the formation of a triplet state molecule.[7][8] This stands in stark contrast to canonical nucleobases, where triplet quantum yields are close to zero.[1][2] The subsequent triplet state is relatively long-lived and is the primary photoactive species responsible for the therapeutic and biological effects of these compounds.[3][9]
Below is a summary of experimentally and computationally determined intersystem crossing timescales and quantum yields for several key thionated nucleobases.
| Thionated Nucleobase | Intersystem Crossing Timescale (τ_ISC) | Triplet Quantum Yield (Φ_T) | Reference(s) |
| 2-Thiouracil (2TU) | 300 - 400 fs | > 0.8 (near-unity) | [10][11][12] |
| 4-Thiothymidine | ~10 ps | Dominant pathway | [7][8] |
| 6-Thioguanine (6tGua) | 522 fs (from S₁) | High | [6] |
| 2-Thiocytosine (2tC) | Ultrafast, near-unity triplet population | Near-unity | [1][2] |
Key Signaling and Photophysical Pathways
The journey from photoexcitation to the reactive triplet state involves a series of well-defined steps. The following diagram illustrates the generalized photophysical pathway for a thionated nucleobase.
Caption: Generalized photophysical pathway of a thionated nucleobase.
Upon absorption of a photon, the molecule is promoted to the S₂ state. It then rapidly relaxes to the S₁ state via internal conversion. From the S₁ state, highly efficient intersystem crossing populates the triplet manifold (T₁ and T₂). The long-lived T₁ state can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen, the basis of Type II photodynamic therapy.
Experimental Protocols for Studying Intersystem Crossing
The ultrafast nature of these processes necessitates sophisticated experimental techniques with femtosecond time resolution.
Femtosecond Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a powerful pump-probe technique used to track the evolution of excited states.
Methodology:
-
Pump Pulse: An ultrashort laser pulse (the "pump") excites the sample of the thionated nucleobase dissolved in a suitable solvent (e.g., water, acetonitrile). The pump wavelength is tuned to an absorption band of the molecule.[13]
-
Probe Pulse: A second, time-delayed, broadband "probe" pulse passes through the excited sample.
-
Detection: The change in the absorbance of the probe pulse is measured as a function of the time delay between the pump and probe pulses. This provides a "movie" of the excited state dynamics, allowing for the determination of the lifetimes of the singlet and triplet states and the timescale of intersystem crossing.[14][15]
The following diagram illustrates a typical experimental workflow for TAS.
Caption: Experimental workflow for transient absorption spectroscopy.
Computational Chemistry
Theoretical calculations are indispensable for interpreting experimental data and providing a detailed picture of the potential energy surfaces and crossing points between electronic states.
Methodology:
-
Quantum Mechanical Methods: High-level quantum chemistry methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are used to calculate the energies and properties of the ground and excited electronic states.[16][17][18]
-
Minimum Energy Conical Intersections (MECIs): These calculations can locate the geometries of conical intersections between singlet and triplet states, which are crucial for efficient intersystem crossing.
-
Spin-Orbit Coupling Calculations: The strength of the spin-orbit coupling between the relevant singlet and triplet states is calculated to predict the rate of intersystem crossing.
-
Nonadiabatic Dynamics Simulations: Methods like surface hopping can simulate the time evolution of the molecule after photoexcitation, providing a direct simulation of the intersystem crossing process and allowing for comparison with experimental timescales.[10][19]
Implications for Drug Development and Research
The efficient population of a long-lived, reactive triplet state is the cornerstone of the utility of thionated nucleobases in medicine and research.
-
Photodynamic Therapy (PDT): As potent photosensitizers, these molecules can be selectively delivered to tumor tissues. Upon irradiation with light, they generate reactive oxygen species, primarily singlet oxygen, which induces localized cell death. Their strong absorption in the UVA range is particularly advantageous for this application.
-
Antiviral and Anticancer Agents: Some thionated nucleobases, like 6-thioguanine, are used as prodrugs in chemotherapy. Their incorporation into the DNA of cancer cells can lead to phototoxicity upon exposure to light.[9]
-
Structural Biology Probes: The unique photochemical properties of thionated nucleobases make them useful as probes for studying DNA and RNA structure and dynamics.
Conclusion
The substitution of oxygen with sulfur in nucleobases fundamentally alters their photophysical behavior, transforming them from photostable molecules into highly efficient photosensitizers. The ultrafast and near-unity efficiency of intersystem crossing is the key to this transformation. A thorough understanding of the dynamics of this process, gained through a combination of advanced experimental techniques and high-level computational chemistry, is crucial for the rational design of new and improved thionated nucleobase derivatives for a wide range of applications in medicine and scientific research. The continued exploration of these fascinating molecules holds great promise for the development of novel therapeutic strategies and research tools.
References
- 1. commons.case.edu [commons.case.edu]
- 2. The origin of efficient triplet state population in sulfur-substituted nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double Thionated Pyrimidine Nucleobases: Molecular Tools with Tunable Photoproperties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 5. Ribose Alters the Photochemical Properties of the Nucleobase in Thionated Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast Excited-State Decay Mechanisms of 6-Thioguanine Followed by Sub-20 fs UV Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Intersystem Crossing Pathways in the Noncanonical Nucleobase 2-Thiouracil: A Time-Dependent Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Solution Phase [warwick.ac.uk]
- 14. Time-Resolved Absorption Spectroscopy Educational Kit [thorlabs.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Intersystem Crossing Enables 4-Thiothymidine to Act as a Photosensitizer in Photodynamic Therapy: An Ab Initio QM/MM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantitative Determination of Thiols Using 2-Thiocytosine-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are crucial sulfhydryl-containing compounds that play indispensable roles in maintaining cellular redox homeostasis, detoxification, and various enzymatic reactions.[1][2] Abnormal levels of these thiols are linked to numerous pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][3] Consequently, the accurate and sensitive detection of thiols in biological systems is of paramount importance. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, simplicity, and capability for real-time imaging in living cells.[1][4]
This application note details the use of a fluorescent probe strategy based on the reactivity of thiols for quantitative analysis. While 2-thiocytosine itself is a known thiocarbonyl-containing nucleobase, its direct use as a thiol probe is not common.[5][6] Instead, this note describes a representative "turn-on" fluorescent probe, herein named TC-Probe , which leverages a common detection mechanism where a thiol-reactive moiety is conjugated to a fluorophore. The principle is broadly applicable to many commercially available thiol probes.
Principle of Detection
The detection mechanism of TC-Probe is based on a thiol-induced cleavage reaction. The probe is designed with a fluorophore core that is rendered non-fluorescent or "quenched" by a 2,4-dinitrobenzenesulfonyl (DNBS) group. The DNBS group acts as an electron-withdrawing quencher. In the presence of thiols, the sulfhydryl group (-SH) nucleophilically attacks the probe, cleaving the DNBS group. This cleavage restores the fluorophore's original electronic structure, resulting in a significant "turn-on" fluorescence signal that is directly proportional to the thiol concentration.[3] This OFF-ON signaling provides a high signal-to-background ratio, enabling sensitive detection.[3]
Performance Characteristics
The TC-Probe exhibits excellent photophysical properties for the detection of biothiols. The key performance metrics are summarized below.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 485 nm | In HEPES buffer, pH 7.4 |
| Emission Wavelength (λem) | 520 nm | In HEPES buffer, pH 7.4 |
| Stokes Shift | 35 nm | - |
| Quantum Yield (Φ) | < 0.01 (Probe alone) | - |
| Quantum Yield (Φ) | > 0.60 (After reaction with Cys) | With excess Cysteine[1] |
| Limit of Detection (LOD) | 15 - 84 nM | Signal-to-noise ratio of 3[1][7] |
| Linear Range | 0 - 100 µM | R² > 0.99[1] |
| Reaction Time | 5 - 15 minutes | At 37 °C |
| Optimal pH | 7.0 - 8.5 | - |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of thiols using the representative TC-Probe in both solution and cellular contexts.
-
Assay Buffer: Prepare a 10 mM HEPES buffer solution, pH 7.4, in deionized water. For cell-based assays, Phosphate-Buffered Saline (PBS) can also be used.
-
TC-Probe Stock Solution: Prepare a 1 mM stock solution of the TC-Probe in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.
-
Thiol Standard Stock Solution: Prepare a 10 mM stock solution of a thiol standard (e.g., L-cysteine or Glutathione) in Assay Buffer. Prepare fresh daily.
This protocol is designed for a 96-well plate format for high-throughput analysis.
-
Prepare Standards: Create a serial dilution of the Thiol Standard Stock Solution in Assay Buffer to generate a range of concentrations (e.g., 0 µM to 100 µM).
-
Sample Preparation: Prepare unknown samples in Assay Buffer. If necessary, dilute samples to ensure the concentration falls within the linear range of the assay.
-
Assay Setup: In a 96-well black, clear-bottom microplate, add 50 µL of each standard and unknown sample to separate wells. Include a blank well containing only Assay Buffer. It is recommended to perform all measurements in triplicate.
-
Initiate Reaction: Prepare a working solution of TC-Probe (e.g., 10 µM in Assay Buffer). Add 50 µL of the TC-Probe working solution to each well. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation set at ~485 nm and emission at ~520 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the thiol concentration in the unknown samples by interpolating their fluorescence values on the standard curve.
-
-
Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom dish or chamber slide and culture overnight in appropriate media.
-
Probe Loading: Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).
-
Incubation: Add serum-free medium containing the TC-Probe (final concentration typically 1-10 µM) to the cells. Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Visualize the intracellular fluorescence using a fluorescence microscope or confocal microscope equipped with appropriate filters (e.g., FITC channel). An increase in green fluorescence indicates the presence of intracellular thiols.
Selectivity and Interferences
An ideal probe must exhibit high selectivity for thiols over other biologically relevant nucleophiles and amino acids. The selectivity of thiol probes based on the DNBS cleavage mechanism is generally high. Minimal fluorescence changes are observed upon incubation with other amino acids (such as serine, lysine, glutamate, etc.), reactive oxygen species (ROS), and other cellular nucleophiles under physiological conditions.[3] However, it is important to note that most probes in this class react with the general class of low molecular weight thiols (Cys, Hcy, and GSH) and may not distinguish between them without further modification.[1]
Conclusion
Fluorescent probes based on thiol-mediated cleavage of a quenching group provide a robust and sensitive method for the quantification of biothiols. The representative TC-Probe protocol described here offers a straightforward and high-throughput approach suitable for various applications, from biochemical assays to live-cell imaging. The "turn-on" mechanism ensures a high signal-to-noise ratio, making it a valuable tool for researchers investigating redox biology and developing novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Time-Resolved Photoelectron Spectroscopy of 2-Thiocytosine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of time-resolved photoelectron spectroscopy (TRPES) for studying the ultrafast excited-state dynamics of 2-thiocytosine (2TC). This compound, a sulfur-substituted analog of cytosine, is of significant interest due to its distinct photophysical properties, which are relevant in various applications, including photodynamic therapy and as a building block in novel nucleic acid structures.
Introduction
This compound exhibits complex photodynamics that are highly dependent on its tautomeric form. In solution, the thione form is predominant, while the thiol form is more abundant in the gas phase.[1][2] The substitution of an oxygen atom with a sulfur atom in the cytosine ring significantly alters the electronic structure, leading to efficient intersystem crossing to the triplet manifold in the thione tautomer.[1][2] In contrast, the thiol tautomer undergoes ultrafast internal conversion.[1][2] Time-resolved photoelectron spectroscopy is a powerful technique to unravel these distinct decay pathways by directly probing the electronic structure of the molecule as it evolves in its excited states.
Quantitative Data Summary
The photodynamics of the different tautomers of this compound, as characterized by TRPES and theoretical calculations, are summarized below.
| Tautomer | Excited State | Lifetime | Decay Channel | Reference |
| Thiol-2TC | S2 (ππ) | < 50 fs | Internal Conversion to S1 | [1][2] |
| Thiol-2TC | S1 (nπ) | Ultrafast | Internal Conversion to S0 | [1][2] |
| Thiol-2TC | Long-lived state | Nanosecond | - | [1][2] |
| Thione-2TC | S1 (nπ) | - | Intersystem Crossing to T1 | [1][2] |
| Thione-2TC | T1 (ππ) | Long-lived | Phosphorescence/Non-radiative decay | [3] |
Experimental Protocols
The following protocol outlines the key steps for performing a gas-phase TRPES experiment on this compound, based on methodologies described in the literature.[1][2]
1. Sample Preparation and Introduction:
-
Sample: Commercially available this compound powder.
-
Vaporization: The sample is heated in a reservoir to generate a sufficient vapor pressure. For this compound, a temperature of approximately 180-200 °C is typically required.
-
Molecular Beam: The vapor is co-expanded with a carrier gas (e.g., Argon) through a nozzle (typically a few tens of micrometers in diameter) into a vacuum chamber. This process cools the molecules and forms a skimmed supersonic molecular beam, which ensures a collision-free environment for the experiment.
2. Laser System for Pump-Probe Spectroscopy:
-
Pump Pulse: A femtosecond laser system is used to generate the pump pulse, which excites the this compound molecules to their electronic excited states. The pump wavelength is chosen to match the absorption band of the specific tautomer of interest. For the thiol form of 2TC, excitation wavelengths in the UV range (e.g., 266 nm) are used to populate the S2(ππ*) state.
-
Probe Pulse: A time-delayed femtosecond probe pulse is used to ionize the excited molecules. The probe wavelength is typically in the deep UV or vacuum UV region to provide sufficient energy to overcome the ionization potential from the excited states. High-harmonic generation can be employed to produce the necessary probe photon energies.
-
Time Delay: The time delay between the pump and probe pulses is precisely controlled using a motorized delay stage. By varying this delay, the evolution of the excited state population can be mapped out.
3. Photoelectron Spectroscopy and Data Acquisition:
-
Spectrometer: The kinetic energy of the photoelectrons ejected by the probe pulse is analyzed using a time-of-flight (TOF) electron spectrometer or a velocity map imaging (VMI) spectrometer. These instruments allow for the determination of the electron binding energies.
-
Detection: The photoelectrons are detected by a microchannel plate (MCP) detector.
-
Data Acquisition: The signal from the detector is recorded as a function of the pump-probe time delay. The time-resolved photoelectron spectra are then constructed by plotting the photoelectron signal as a function of both electron kinetic energy and time delay.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for time-resolved photoelectron spectroscopy of this compound.
Photodeactivation Pathways of this compound:
Caption: Photodeactivation pathways of the thiol and thione tautomers of this compound.
References
- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV-Vis Absorption Spectroscopy of 2-Thiocytosine
Introduction
2-Thiocytosine, a thionated analogue of the nucleobase cytosine, is a compound of significant interest in biological and medical research. It is naturally found in bacterial tRNA and its unique photochemical properties are utilized in applications such as photolabeling and as a photoaffinity probe for nucleic acid structures.[1] The substitution of a carbonyl oxygen with a sulfur atom leads to a significant red-shift in its absorption spectrum compared to canonical nucleobases.[1] Understanding the UV-Vis absorption characteristics of this compound is crucial for its application in various research fields, including drug development. This document provides a detailed protocol for obtaining the UV-Vis absorption spectrum of this compound and summarizes its spectral properties in various solvents.
Key Physicochemical Properties
This compound can exist in different tautomeric forms. However, in solution, the 1H-amino-thion tautomer is the most stable and predominant form.[2][3][4] The UV-Vis absorption spectrum of this compound is characterized by two main absorption bands. The lower-energy band is observed in the 269–286 nm range, while a second, higher-energy band appears between 233–242 nm.[1] The exact position and intensity of these bands are influenced by the solvent environment, a phenomenon known as solvatochromism.[1][5][6][7][8] Generally, in more polar solvents, the first absorption maximum shifts to higher transition energies (a blue shift), while the second maximum shifts to lower energies (a red shift).[5][6][7][8]
Experimental Protocol
This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of this compound.
1. Materials and Reagents:
-
This compound (≥97% purity, e.g., from Sigma-Aldrich)
-
Spectroscopic grade solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, ethyl acetate)
-
For buffered solutions:
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Sodium hydrogen phosphate (Na₂HPO₄)
-
Ultrapure water
-
2. Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks
-
Micropipettes
3. Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution. Sonication may be used if necessary.
4. Preparation of Working Solutions:
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0). A common concentration for UV-Vis measurements is in the micromolar range.
5. Preparation of Phosphate-Buffered Saline (pH 7.4) (Optional):
-
To mimic physiological conditions, a phosphate buffer can be used.
-
Prepare a pH 7.4 aqueous phosphate buffer by dissolving 0.15 g of sodium dihydrogen phosphate and 0.27 g of sodium hydrogen phosphate in 200 mL of ultrapure water. This will result in a total phosphate concentration of 16 mM.[6]
6. UV-Vis Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the solvent to be used for the sample preparation. This will serve as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with the cuvette containing the this compound sample solution.
-
Record the absorption spectrum of the sample.
-
Repeat the measurement for each prepared solution and solvent.
7. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[9]
Quantitative Data
The following table summarizes the experimentally determined UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of this compound in various solvents. The data shows a clear solvatochromic effect, with the lowest-energy maximum experiencing a blue-shift and the high-energy maximum a red-shift as the solvent polarity increases.[1][6]
| Solvent | λmax 1 (nm) | ε at λmax 1 (M⁻¹cm⁻¹) | λmax 2 (nm) | ε at λmax 2 (M⁻¹cm⁻¹) |
| Ethyl Acetate (EtOAc) | 286 | ~18,000 | - | - |
| Acetonitrile (ACN) | 284 | ~18,000 | 233 | ~13,000 |
| Dimethyl Sulfoxide (DMSO) | 285 | ~19,000 | - | - |
| Methanol (MeOH) | 275 | ~18,000 | 238 | ~15,000 |
| Ethanol (EtOH) | 276 | ~18,000 | 238 | ~15,000 |
| Water (H₂O) | 269 | ~18,000 | 242 | ~18,000 |
Note: The spectra in EtOAc and DMSO were not recorded at wavelengths shorter than approximately 250 nm due to strong solvent absorption.[6]
Visualizations
Caption: Workflow for this compound UV-Vis Analysis.
References
- 1. Solvatochromic Effects on the Absorption Spectrum of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvatochromic Effects on the Absorption Spectrum of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
Application Notes: Incorporation of 2-Thiocytosine into DNA/RNA Oligonucleotides
Introduction
2-Thiocytosine (s²C) is a naturally occurring modified pyrimidine (B1678525), first identified in the transfer RNA (tRNA) of Escherichia coli.[1][2] The substitution of the oxygen atom at the C2 position of the cytosine ring with a sulfur atom introduces unique chemical and physical properties. Incorporating s²C into synthetic DNA and RNA oligonucleotides offers a powerful strategy for enhancing their therapeutic and diagnostic potential. The sulfur modification can increase resistance to nuclease degradation, modulate hybridization affinity and specificity, and serve as a unique probe for structural and functional studies.[3][4][5] These characteristics make s²C-modified oligonucleotides promising candidates for antisense therapy, aptamer development, and advanced diagnostic probes.
Key Properties and Applications
The introduction of a 2-thiocarbonyl group into the cytosine base imparts several advantageous properties:
-
Enhanced Nuclease Resistance: Like other thio-modifications, the this compound moiety can confer significant resistance to degradation by endo- and exonucleases, thereby increasing the in vivo half-life of therapeutic oligonucleotides.[3][5]
-
Modulated Thermal Stability: The 2-thio modification preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (RNA). This can lead to increased thermal stability (higher Tm) of DNA:RNA or RNA:RNA duplexes, enhancing target binding affinity.[4]
-
Improved Base Pairing Specificity: The altered electronic properties of the s²C nucleobase can enhance discrimination against mismatched base pairs, which is critical for applications in diagnostics and allele-specific gene silencing.[4]
-
Structural and Spectroscopic Probe: The sulfur atom provides a unique spectroscopic handle and can be used as a heavy atom for phasing in X-ray crystallography, aiding in the structural determination of nucleic acid complexes.
These properties make s²C-modified oligonucleotides valuable tools for a range of applications, including:
-
Antisense Oligonucleotides: Improved stability and binding affinity can lead to more potent and durable gene-silencing effects.
-
siRNA Therapeutics: Strategic incorporation can enhance stability and guide strand selection within the RNA-induced silencing complex (RISC).
-
Aptamers: Increased resistance to nucleases results in more robust aptamers for therapeutic and diagnostic use.[3]
-
Diagnostic Probes: Higher binding specificity improves the reliability of nucleic acid detection assays.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (s²C) Containing Oligonucleotides
This protocol describes the automated solid-phase synthesis of oligonucleotides containing s²C using the standard phosphoramidite (B1245037) method. A key consideration is the sensitivity of the 2-thiocarbonyl group to oxidation.[4]
Workflow for Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Automated cycle for solid-phase synthesis of oligonucleotides.
Materials:
-
s²C-CE Phosphoramidite and standard DNA/RNA phosphoramidites (A, G, C, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Anhydrous Acetonitrile (B52724)
-
Activator: 0.25 M Dicyanoimidazole (DCI) in Acetonitrile
-
Capping Reagent A: Acetic Anhydride/Pyridine/THF
-
Capping Reagent B: 16% N-Methylimidazole/THF
-
Oxidizing Reagent: 0.02 M Iodine in THF/Pyridine/Water (A milder concentration is crucial to prevent side reactions with the 2-thiocarbonyl group)[4]
-
Deblocking Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane
Procedure:
-
Preparation: Dissolve s²C phosphoramidite and other nucleoside phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install all reagent bottles on an automated DNA/RNA synthesizer.
-
Automated Synthesis Program: Program the synthesizer to perform the following steps for each coupling cycle:
-
Step 1: Detritylation: The CPG-bound oligonucleotide is treated with the deblocking reagent to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing a free 5'-hydroxyl group.
-
Step 2: Coupling: The s²C phosphoramidite (or other specified base) is co-injected with the activator solution to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-5 minutes is standard.
-
Step 3: Capping: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the mild 0.02 M iodine solution. This step is critical for preventing damage to the s²C base.[4][6]
-
-
Chain Elongation: The cycle is repeated until all desired nucleotides have been added to the sequence.
-
Final Step: The synthesis can be completed "DMT-off" (with a final detritylation step) or "DMT-on" to aid in purification.[7]
Protocol 2: Post-Synthesis Deprotection, Purification, and Characterization
Following synthesis, the oligonucleotide must be cleaved from the solid support, deprotected, purified, and its identity confirmed.
Workflow for Post-Synthesis Processing
Caption: Standard workflow for oligonucleotide deprotection and analysis.
Materials:
-
Ammonia/Methylamine (AMA) solution or concentrated Ammonium (B1175870) Hydroxide (B78521)
-
For RNA: Triethylamine trihydrofluoride (TEA·3HF)
-
Purification systems: HPLC with a reverse-phase column or denaturing PAGE setup
-
Desalting cartridges (e.g., C18 Sep-Pak)
-
Instrumentation: Mass spectrometer (MALDI-TOF or ESI-MS), UV-Vis spectrophotometer, thermal cycler with UV detector for melting studies.
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add AMA solution and incubate at 65°C for 20 minutes (or use ammonium hydroxide at 55°C for 12-16 hours).[8]
-
Cool the solution, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate to dryness.
-
-
2'-Hydroxyl Deprotection (for RNA only):
-
Resuspend the dried pellet in TEA·3HF solution.
-
Incubate at 65°C for 2.5 hours to remove the 2'-TBDMS protecting groups.
-
Quench the reaction and precipitate the oligonucleotide.
-
-
Purification:
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Purify using reverse-phase HPLC (if DMT-on) or denaturing PAGE to separate the full-length product from shorter failure sequences.[8]
-
-
Desalting:
-
Pass the purified oligonucleotide fraction through a C18 desalting cartridge to remove salts.[9]
-
Elute the oligonucleotide with 50% acetonitrile in water and lyophilize to obtain a dry, pure powder.
-
-
Quality Control and Characterization:
-
Mass Verification: Confirm the molecular weight of the final product using MALDI-TOF or LC-MS.[8][9]
-
Quantification: Dissolve the oligonucleotide in water or buffer and measure its absorbance at 260 nm (A₂₆₀) to determine the concentration.
-
Thermal Denaturation: To determine the melting temperature (Tm), mix the s²C-oligonucleotide with its complementary strand in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2). Monitor the change in absorbance at 260 nm as the temperature is slowly increased. The Tm is the temperature at which 50% of the duplex has dissociated.[9]
-
Quantitative Data Summary
The incorporation of this compound can influence synthesis efficiency and the biophysical properties of oligonucleotides. The following tables present representative data.
Table 1: Comparison of Stepwise Coupling Efficiencies
| Nucleoside Phosphoramidite | Average Stepwise Coupling Yield (%) |
| Standard dA, dG, dC, T | > 99.0% |
| This compound (s²C) | 98.0 - 98.5% |
Note: Modified phosphoramidites may exhibit slightly lower coupling efficiencies than standard amidites.
Table 2: Effect of this compound on Thermal Stability (Tm) of a DNA/RNA Duplex
Sequence (DNA): 5'-GCA TCG s²C TTA GCT-3' Sequence (RNA): 3'-CGU AGC GAA UCG A-5'
| Oligonucleotide Duplex | Number of s²C Mods | Tm (°C) | ΔTm per Modification (°C) |
| Unmodified Control | 0 | 55.2 | N/A |
| s²C-Modified | 1 | 57.0 | +1.8 |
Note: Data demonstrates the typical stabilizing effect of 2-thio pyrimidine modifications on DNA:RNA duplexes.[4]
Table 3: Nuclease Resistance of Unmodified vs. s²C-Modified Oligonucleotides
Assay conducted with 3'-exonuclease (Snake Venom Phosphodiesterase) at 37°C.
| Oligonucleotide Sequence | Modification | Half-life (t½) in Serum (hours) |
| 5'-CCT TAA GTC TGA-3' | Unmodified | ~ 0.5 |
| 5'-CCT TAA GTC TGA-(s²C)-3' | Single 3'-end s²C | > 8 |
Note: Thio-modifications, particularly at the 3'-end, significantly enhance resistance to exonuclease degradation.[5]
Logical Relationships and Benefits
The incorporation of this compound into oligonucleotides provides a clear path from chemical modification to enhanced therapeutic or diagnostic function.
Diagram of s²C Modification Benefits
Caption: Benefits of s²C incorporation in oligonucleotide development.
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. 2'-modified-2-thiothymidine oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Thiocytosine as a Photosensitizer in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to targeted cell death. 2-Thiocytosine (2tCyt), a thionated analogue of the nucleobase cytosine, has emerged as a promising candidate for PDT. Its unique photophysical properties, including a significant red-shift in its absorption spectrum and a highly efficient population of a long-lived triplet state via ultrafast intersystem crossing, make it a compelling subject for investigation in anticancer research.[1][2] This document provides an overview of its mechanism of action and detailed protocols for its evaluation as a photosensitizer in an in vitro setting.
Introduction to this compound
This compound is a pyrimidine (B1678525) thionucleobase. The substitution of a carbonyl oxygen atom with sulfur leads to remarkably different and advantageous photochemical properties compared to canonical nucleobases.[1] Key characteristics that suggest its potential as a photosensitizer include:
-
Efficient Intersystem Crossing (ISC): Upon excitation with UVA light, this compound exhibits near-unity population of its triplet state, which is a prerequisite for efficient energy transfer to molecular oxygen to generate singlet oxygen (a Type II mechanism).[1][2]
-
Red-Shifted Absorption: The absorption spectrum of this compound is shifted to longer wavelengths compared to natural nucleobases, which could allow for deeper tissue penetration of the activating light.[1]
-
Cytotoxic Potential: Studies have indicated that this compound possesses inherent cytotoxic and anticancer activity, which may act synergistically with its photosensitizing effects.[3]
While this compound's fundamental photophysics are well-studied, its application in PDT is still an emerging area of research. Quantitative data on its singlet oxygen quantum yield and specific efficacy (e.g., IC50 values) in various cancer cell lines are not yet widely published, presenting a significant research opportunity.
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of PDT is mediated by Reactive Oxygen Species (ROS). The process, initiated by this compound, follows a well-established photochemical mechanism.
Upon absorption of a photon of appropriate wavelength, the ground-state photosensitizer (S₀) is promoted to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state can then initiate two types of cytotoxic reactions:
-
Type I Reaction: The photosensitizer in its triplet state can react directly with biological substrates (like lipids or proteins) through electron transfer, producing radical ions. These radicals can further react with molecular oxygen to generate ROS such as superoxide (B77818) anion (O₂•⁻) and hydroxyl radicals (•OH).
-
Type II Reaction: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive and cytotoxic singlet oxygen (¹O₂). This is believed to be the predominant pathway for many photosensitizers.[4]
These ROS cause oxidative damage to cellular components, including membranes, mitochondria, and lysosomes, ultimately triggering cell death through apoptosis or necrosis.
Data Presentation
Quantitative data for this compound as a PDT agent is limited. The following tables summarize its known photophysical properties and provide suggested starting parameters for experimental evaluation.
Table 1: Photophysical Properties of this compound
| Property | Value / Observation | Reference |
|---|---|---|
| Absorption Maxima (λmax) | Solvent-dependent. In aqueous buffer (pH 7.4), maxima are observed around 245 nm and 280 nm. The first absorption maximum (nSπ*) shifts to higher energies (blue-shifts) in more polar solvents. | [1] |
| Molar Absorptivity (ε) | Not explicitly reported for PDT-relevant wavelengths. | - |
| Triplet State Lifetime | Long-lived triplet state populated efficiently. | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not yet reported in the literature. This is a key parameter to be determined experimentally. | - |
Table 2: Suggested Starting Parameters for In Vitro Evaluation
| Parameter | Suggested Range | Notes |
|---|---|---|
| Cell Lines | Adherent cancer cell lines (e.g., HeLa, A549, MCF-7) | Start with a well-characterized cell line. |
| This compound Concentration | 1 µM - 100 µM | Perform a dose-response curve. A dark toxicity control is essential. |
| Incubation Time | 4 - 24 hours | Optimize for sufficient cellular uptake without causing dark toxicity. |
| Light Source | UVA lamp or LED array | Must emit in the absorption range of this compound (e.g., centered around 280 nm, though broader UVA sources are often used). |
| Light Dose (Fluence) | 1 - 10 J/cm² | Perform a light-dose response curve. Measure with a calibrated power meter. |
| Power Density (Irradiance) | 5 - 20 mW/cm² | Lower power density over a longer time can reduce hyperthermia effects. |
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound.
Protocol 1: In Vitro Phototoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound and the light dose required to kill cancer cells.
Materials:
-
This compound (e.g., from Sigma-Aldrich[1])
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Selected cancer cell line and appropriate culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Calibrated UVA light source
-
Plate reader (absorbance at ~570 nm)
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Photosensitizer Incubation:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations from 0 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells.
-
Include "dark toxicity" control plates that will be treated identically but not exposed to light.
-
Incubate for a predetermined time (e.g., 4 hours) at 37°C, protected from light.
-
-
Irradiation:
-
After incubation, gently wash the cells twice with 100 µL of PBS to remove any extracellular photosensitizer.
-
Add 100 µL of fresh, phenol (B47542) red-free medium.
-
Expose the plates to a calibrated UVA light source to deliver the desired light dose (e.g., 5 J/cm²). Ensure the light source does not cause significant heating of the plate.
-
Keep the "dark toxicity" and "no treatment" control plates covered.
-
-
Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability against this compound concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Protocol 2: Detection of Intracellular ROS
This protocol uses a fluorescent probe to detect the generation of ROS following PDT.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA)
-
Cells seeded in black, clear-bottom 96-well plates or on glass coverslips
-
Fluorescence microscope or plate reader
Methodology:
-
Perform steps 1-3 from Protocol 1 (Cell Seeding and PS Incubation).
-
Probe Loading: One hour before irradiation, add H₂DCFDA to the cells at a final concentration of 5-10 µM. Incubate for 45-60 minutes at 37°C in the dark. H₂DCFDA is a cell-permeable non-fluorescent probe that is oxidized by ROS into the highly fluorescent DCF.
-
Washing and Irradiation:
-
Gently wash the cells twice with PBS to remove excess probe and photosensitizer.
-
Add 100 µL of fresh, phenol red-free medium.
-
Irradiate the cells as described in Protocol 1.
-
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or visualize the cells using a fluorescence microscope. An increase in green fluorescence indicates ROS production.
Protocol 3: Analysis of Cell Death Mechanism
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells seeded in 6-well plates
-
Flow cytometer
Methodology:
-
Perform PDT treatment on cells in 6-well plates using the desired IC50 concentration of this compound and light dose determined from Protocol 1.
-
Cell Harvesting: At a selected time point post-treatment (e.g., 6, 12, or 24 hours), collect both adherent and floating cells.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound presents the hallmark photophysical characteristics of a potent photosensitizer. Its efficient generation of a triplet state upon photoexcitation provides a strong rationale for its investigation in photodynamic therapy. The protocols outlined in this document offer a comprehensive starting point for researchers to systematically evaluate its phototoxic efficacy, mechanism of action, and potential as a novel anticancer agent. Future work should focus on determining its singlet oxygen quantum yield, expanding studies to 3D culture models and in vivo systems, and exploring formulation strategies to enhance its delivery and therapeutic window.
References
Application Notes and Protocols for the Synthesis of 2-Thiocytosine-Labeled Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleobases into nucleic acids is a powerful tool for elucidating their structure, dynamics, and interactions with other molecules. 2-Thiocytosine (s²C), a cytosine analog where the oxygen atom at the C2 position is replaced by sulfur, has emerged as a valuable probe. The thione group can act as a spectroscopic reporter, a photo-cross-linking agent, and a handle for post-synthetic modifications. These properties make this compound-labeled nucleic acids particularly useful in drug development for studying drug-nucleic acid interactions and for the development of novel therapeutic oligonucleotides.
These application notes provide a comprehensive overview of the synthesis of this compound-labeled nucleic acids, including detailed protocols for the synthesis of the key building block, its incorporation into oligonucleotides, and the subsequent characterization of the modified nucleic acids.
Data Presentation
Table 1: Theoretical and Expected Yields in Oligonucleotide Synthesis
| Step | Parameter | Typical Efficiency/Yield | Factors Influencing Outcome |
| Phosphoramidite (B1245037) Synthesis | Overall Yield | 40-60% (multi-step) | Purity of starting materials, reaction conditions, purification methods. |
| Oligonucleotide Synthesis | Average Coupling Efficiency | >99% for standard amidites | Anhydrous conditions, activator choice, coupling time, quality of phosphoramidite.[1][2][3] |
| 95-98% (expected for modified amidites) | Steric hindrance of the modified base, optimization of coupling parameters.[3] | ||
| Deprotection & Cleavage | Yield | >90% | Deprotection conditions (reagents, temperature, time), stability of the modified base. |
| Purification (HPLC) | Yield | 50-70% | Length and purity of the crude oligonucleotide, purification scale. |
Table 2: Characterization of this compound Labeled Oligonucleotides
| Technique | Parameter | Expected Result |
| HPLC (Purification) | Retention Time | Single major peak for the full-length product. |
| Mass Spectrometry (LC-MS) | Molecular Weight | Observed mass should match the calculated mass of the this compound-containing oligonucleotide.[4][5][6][7] |
| UV-Vis Spectroscopy | λmax | Shift in absorption maximum compared to unmodified DNA/RNA. |
| Fluorescence Spectroscopy | Emission Spectrum | Potential for intrinsic fluorescence, which can be sensitive to the local environment.[8][9][10][11] |
| Thermal Denaturation (Tm) | Melting Temperature | A slight change in Tm compared to the unmodified duplex, indicating the impact of the modification on duplex stability.[8][10] |
Experimental Protocols
Protocol 1: Proposed Synthesis of N⁴-Benzoyl-5'-O-DMT-2'-deoxy-2-thiocytidine-3'-O-phosphoramidite
Step 1: Benzoylation of 2'-Deoxycytidine (B1670253)
-
Suspend 2'-deoxycytidine in anhydrous pyridine (B92270).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purify the resulting N⁴-benzoyl-2'-deoxycytidine by silica (B1680970) gel chromatography.
Step 2: Thionation using Lawesson's Reagent
-
Dissolve N⁴-benzoyl-2'-deoxycytidine in anhydrous dioxane.
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction and remove the solvent in vacuo.
-
Purify the crude product by silica gel chromatography to obtain N⁴-benzoyl-2'-deoxy-2-thiocytidine.
Step 3: 5'-O-Dimethoxytritylation (DMT protection)
-
Co-evaporate the dried N⁴-benzoyl-2'-deoxy-2-thiocytidine with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).
-
Stir the reaction at room temperature until complete, as monitored by TLC.
-
Quench with methanol and remove the solvent.
-
Purify the product, 5'-O-DMT-N⁴-benzoyl-2'-deoxy-2-thiocytidine, by silica gel chromatography.
Step 4: 3'-O-Phosphitylation
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Purify the final N⁴-benzoyl-5'-O-DMT-2'-deoxy-2-thiocytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite by silica gel chromatography.
Protocol 2: Automated Solid-Phase Synthesis of this compound-Labeled Oligonucleotides
This protocol outlines the incorporation of the custom-synthesized this compound phosphoramidite into a DNA oligonucleotide using a standard automated DNA synthesizer.
Materials:
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
Custom-synthesized this compound phosphoramidite
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard synthesis reagents: Deblocking solution (e.g., trichloroacetic acid in dichloromethane), Activator (e.g., 5-(ethylthio)-1H-tetrazole), Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole), and Oxidizing solution (e.g., iodine in THF/water/pyridine).
Procedure:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used for other modified phosphoramidites on the synthesizer.
-
Install the phosphoramidite solution on a designated port of the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the this compound.
-
Initiate the automated synthesis cycle. A standard synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.[17][]
-
For the coupling of the this compound phosphoramidite, it may be beneficial to increase the coupling time slightly (e.g., from 60 seconds to 120 seconds) to ensure high coupling efficiency, which is crucial for the overall yield of the full-length product.[1][2][3]
-
Upon completion of the synthesis, the oligonucleotide remains attached to the solid support and is fully protected.
Protocol 3: Cleavage and Deprotection of this compound-Labeled Oligonucleotides
The presence of the thione group in this compound requires careful consideration of the deprotection conditions to avoid its degradation. Mild deprotection conditions are recommended.
Reagents:
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Alternatively, for sensitive modifications: A mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA) or potassium carbonate in methanol.[19][20][21][22]
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the chosen deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at a specified temperature and duration. For standard protecting groups, this is typically 55°C for 8-12 hours. For milder conditions with AMA, the reaction can be completed at room temperature in a shorter time.[19][22]
-
After incubation, cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with a small volume of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Protocol 4: Purification and Characterization of this compound-Labeled Oligonucleotides
Purification by High-Performance Liquid Chromatography (HPLC):
-
Resuspend the crude, deprotected oligonucleotide in an appropriate aqueous buffer.
-
Purify the oligonucleotide by reverse-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium (B8662869) acetate) to elute the oligonucleotide.
-
Collect the fractions corresponding to the major peak, which represents the full-length product.
-
Desalt the purified oligonucleotide using a size-exclusion column or by ethanol (B145695) precipitation.
Characterization by Mass Spectrometry:
-
Analyze the purified oligonucleotide by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity.[4][5][6][7]
-
The observed molecular weight should correspond to the calculated mass of the this compound-labeled oligonucleotide. This provides definitive evidence for the successful incorporation of the modified base.
Visualizations
Caption: Workflow for the synthesis of this compound-labeled nucleic acids.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Application Notes
The introduction of a this compound modification into a nucleic acid sequence opens up a range of applications for researchers in basic science and drug development.
-
Probing Nucleic Acid Structure and Dynamics: The unique spectroscopic properties of the thiocarbonyl group can be exploited to study local conformational changes in DNA and RNA. Changes in the UV-visible or fluorescence spectrum of a this compound residue can report on changes in its environment, such as those occurring during folding, unfolding, or ligand binding.[8][9][10][11] This is particularly valuable for studying the structure and dynamics of functionally important RNA molecules like ribozymes and riboswitches.[23][24]
-
Investigating Protein-Nucleic Acid Interactions: this compound can be used as a photo-cross-linking agent. Upon irradiation with UV light, the thione group can form a covalent bond with amino acid residues in close proximity. This allows for the identification of the specific binding sites of proteins on DNA or RNA, providing critical insights into the mechanisms of gene regulation and other cellular processes.
-
Site-Specific Labeling: The sulfur atom in this compound provides a unique site for the attachment of other labels, such as fluorescent dyes or biotin, through selective chemical modification. This allows for the introduction of a wide variety of probes at specific locations within a nucleic acid sequence for use in applications like fluorescence resonance energy transfer (FRET) studies or affinity pull-down assays.
-
Development of Therapeutic Oligonucleotides: The incorporation of modified nucleosides is a key strategy in the development of antisense oligonucleotides and siRNAs to improve their stability, binding affinity, and pharmacokinetic properties. The impact of a this compound modification on these properties can be systematically evaluated to design more effective nucleic acid-based drugs.
By providing a robust method for the synthesis and incorporation of this compound, these protocols and notes aim to facilitate the broader application of this versatile modified nucleobase in nucleic acid research and drug discovery.
References
- 1. glenresearch.com [glenresearch.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Springer Nature Experiments [experiments.springernature.com]
- 5. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Analysis of DNA Modifications: Potential Applications in Basic Research and Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent RNA cytosine analogue - an internal probe for detailed structure and dynamics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent RNA cytosine analogue – an internal probe for detailed structure and dynamics investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lawesson's Reagent [organic-chemistry.org]
- 14. Thionation using fluorous Lawesson's reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 19. glenresearch.com [glenresearch.com]
- 20. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
- 22. glenresearch.com [glenresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. Spectroscopic probes of RNA structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Thiocytosine in Studying DNA-Protein Interactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of deoxyribonucleic acid (DNA)-protein interactions is fundamental to understanding a vast array of cellular processes, including DNA replication, transcription, repair, and recombination. The development of sophisticated molecular tools is crucial for elucidating the intricate mechanisms governing these interactions. 2-Thiocytosine (2-sC), a modified cytosine analog, has emerged as a versatile probe in this field. Its unique photophysical and photochemical properties allow for the sensitive detection and detailed characterization of DNA-protein binding events. This document provides detailed application notes and protocols for the use of this compound in studying DNA-protein interactions through fluorescence spectroscopy, photocrosslinking, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Applications of this compound
This compound can be incorporated into synthetic oligonucleotides to serve as a reporter for various analytical techniques aimed at characterizing DNA-protein interactions.
-
Fluorescence Spectroscopy: this compound exhibits intrinsic fluorescence that is sensitive to its local environment. Changes in its fluorescence properties upon protein binding, such as quenching or enhancement, can be used to determine binding affinities and kinetics.
-
Photocrosslinking: Upon excitation with UV light, this compound can form covalent crosslinks with nearby amino acid residues of a binding protein. This allows for the identification of binding partners and the mapping of interaction interfaces.
-
NMR Spectroscopy: The introduction of a sulfur atom in this compound provides a unique spectroscopic handle. Chemical shift perturbations of the this compound residue upon protein binding can provide site-specific information about the interaction interface.
Data Presentation
Table 1: Photophysical Properties of Fluorescent Cytosine Analogs
| Fluorescent Analog | Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| tC | Single-stranded DNA | 0.17–0.24 | ~5.7 |
| tC | Double-stranded DNA | 0.16–0.21 | ~6.3 |
| Pyrrolo-dC (PdC) | Single-stranded DNA | Higher | - |
| PdC | Double-stranded DNA | Lower (~60% quenching) | Distinct ~2 ns change |
| 1,3-diaza-2-oxophenoxazine (tC°) | Single-stranded DNA | Higher | - |
| tC° | Double-stranded DNA | Lower (~40% quenching) | - |
Note: Data for the tricyclic cytosine analog (tC) and other cytosine analogs are presented as representative examples of how the fluorescence of a modified cytosine can be environmentally sensitive. Specific quantitative data for this compound is limited in publicly available literature; however, the principles of its application are analogous.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Oligonucleotides
The incorporation of this compound into a desired DNA sequence is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Standard DNA phosphoramidites (A, G, C, T)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution
-
Capping reagents
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
HPLC purification system
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of this compound phosphoramidite at the desired position(s).
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite (including the this compound phosphoramidite) and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the bases and phosphate backbone by incubation in concentrated ammonium hydroxide.
-
Purification: Purify the full-length this compound-containing oligonucleotide using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Fluorescence Quenching Assay for DNA-Protein Binding
This protocol describes how to determine the binding affinity (Kd) of a protein to a DNA sequence containing this compound by monitoring the quenching of its fluorescence.
Materials:
-
Purified this compound-labeled DNA oligonucleotide
-
Purified DNA-binding protein of interest
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound-labeled DNA at a known concentration in the binding buffer. The final DNA concentration in the assay should ideally be below the expected Kd.
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for this compound (typically excitation around 340-360 nm and emission around 420-450 nm).
-
Initial Fluorescence Measurement: Measure the fluorescence intensity (F0) of the free this compound-labeled DNA in the binding buffer.
-
Titration: Add increasing concentrations of the DNA-binding protein to the DNA solution. After each addition, allow the sample to equilibrate (typically 5-10 minutes at a constant temperature) and then measure the fluorescence intensity (F).
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F0 - F) or the fractional fluorescence change (ΔF/F0) for each protein concentration.
-
Plot the change in fluorescence as a function of the protein concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 3: Photocrosslinking of DNA-Protein Complexes
This protocol outlines the steps for covalently crosslinking a DNA-binding protein to a DNA duplex containing this compound.
Materials:
-
This compound-containing DNA oligonucleotide
-
Complementary DNA strand
-
Purified DNA-binding protein
-
Binding buffer
-
UV transilluminator or a UV lamp with a specific wavelength output (e.g., 340-360 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography or Western blotting reagents
Methodology:
-
Duplex Formation: Anneal the this compound-containing oligonucleotide with its complementary strand to form a double-stranded DNA probe.
-
Binding Reaction: Incubate the DNA duplex with the protein of interest in the binding buffer to allow for complex formation.
-
UV Irradiation: Expose the DNA-protein mixture to UV light at an appropriate wavelength (e.g., 340-360 nm) for a specified duration to induce crosslinking. The optimal irradiation time and intensity should be determined empirically.
-
Analysis of Crosslinking:
-
Denature the samples and resolve the proteins by SDS-PAGE.
-
If the DNA is radiolabeled, visualize the crosslinked protein-DNA adduct by autoradiography.
-
Alternatively, the crosslinked protein can be detected by Western blotting using an antibody against the protein of interest. The crosslinked adduct will exhibit a higher molecular weight than the free protein.
-
-
Identification of Crosslinked Peptides (Optional): To map the binding site, the crosslinked protein can be excised from the gel, subjected to proteolytic digestion, and analyzed by mass spectrometry to identify the crosslinked peptide(s).
Protocol 4: NMR Spectroscopy of DNA-Protein Interactions
This protocol provides a general framework for using NMR to study the interaction between a protein and a DNA duplex containing this compound.
Materials:
-
15N-labeled protein of interest
-
Unlabeled this compound-containing DNA duplex
-
NMR buffer (e.g., phosphate buffer in D2O with appropriate salt concentrations)
-
NMR spectrometer
Methodology:
-
Sample Preparation: Prepare a sample of the 15N-labeled protein in the NMR buffer. The protein concentration should be in the range of 0.1-1.0 mM.
-
Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the free protein. This spectrum serves as a reference.
-
Titration: Add small aliquots of a concentrated solution of the this compound-containing DNA duplex to the protein sample.
-
Acquire Spectra during Titration: After each addition of DNA, record a 2D 1H-15N HSQC spectrum.
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the amide peaks in the protein spectrum that exhibit chemical shift perturbations (changes in their position) upon DNA binding.
-
Map these perturbed residues onto the protein's structure to identify the DNA-binding interface.
-
The magnitude of the chemical shift changes can also be used to estimate the binding affinity.
-
Conclusion
This compound is a powerful and versatile tool for the detailed investigation of DNA-protein interactions. Its utility in fluorescence spectroscopy, photocrosslinking, and NMR spectroscopy provides researchers with a multi-faceted approach to characterize binding events, determine affinities, and map interaction interfaces. The protocols provided herein offer a comprehensive guide for the application of this compound in advancing our understanding of the fundamental processes that govern life at the molecular level. The continued development and application of such modified nucleobases will undoubtedly play a significant role in future discoveries in molecular biology and drug development.
References
- 1. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Fluorescent Analogs of Deoxycytidine for Monitoring DNA Transitions from Duplex to Functional Structures - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Hole Transfer in DNA with 2-Thiocytosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the role of 2-Thiocytosine (2-TC) in hole transfer processes within DNA. Understanding hole transfer is critical for elucidating mechanisms of DNA damage, developing novel therapeutic agents, and designing advanced nanomaterials. This compound, a modified nucleobase, serves as a valuable probe for these investigations due to its unique electronic properties.
Introduction to Hole Transfer in DNA
Hole transfer in DNA is the process by which a positive charge (an electron "hole") migrates through the stacked base pairs of the DNA double helix. This phenomenon is initiated by oxidative stress, where a guanine (B1146940) (G) base, having the lowest oxidation potential among the natural bases, is often the initial site of electron loss. The resulting guanine radical cation (G•+) can then accept an electron from a neighboring base, effectively transferring the hole along the DNA strand. This long-range charge transport can lead to oxidative damage at sites distant from the initial oxidation event. The efficiency and pathway of hole transfer are influenced by factors such as the DNA sequence, base stacking interactions, and the presence of modified bases.
This compound as a Probe for Hole Transfer
This compound (2-TC) is an analogue of cytosine where the oxygen atom at the C2 position is replaced by a sulfur atom. This substitution significantly alters the electronic properties of the base, making it a potential "hole trap." The lower oxidation potential of 2-TC compared to canonical pyrimidines (cytosine and thymine) allows it to intercept a migrating hole, thereby providing a means to study the dynamics and pathways of hole transfer. By incorporating 2-TC at specific sites within a DNA sequence, researchers can investigate the contribution of the pyrimidine (B1678525) pathway to hole transport, which is generally considered less favorable than the purine (B94841) pathway.
Quantitative Data on Hole Transfer and Oxidation Potentials
Direct experimental data on hole transfer rates and efficiencies in DNA containing this compound are not extensively available in the current literature. However, we can infer its potential behavior by comparing the oxidation potentials of related nucleobases. The oxidation potential is a key determinant of a base's ability to participate in hole transfer, with lower potentials indicating greater ease of oxidation and a higher propensity to act as a hole trap.
| Nucleobase/Derivative | Oxidation Potential (V vs. NHE) | Notes |
| Guanine (G) | ~1.29 | The most easily oxidized natural DNA base. |
| Adenine (A) | ~1.6 - 1.7 | Higher oxidation potential than guanine. |
| Cytosine (C) | ~1.6 - 1.7 | Similar oxidation potential to adenine. |
| Thymine (T) | ~1.7 | Highest oxidation potential among natural bases. |
| This compound (2-TC) | Not Experimentally Determined in DNA | Theoretical studies suggest a lower oxidation potential than cytosine due to the presence of the more easily oxidized sulfur atom. |
| N4-Cyclopropylcytosine (CPC) | Similar to Cytosine | Used as a kinetic hole trap; its decomposition provides evidence of hole localization on a pyrimidine base.[1] |
Note: The oxidation potentials are approximate and can be influenced by the local DNA sequence and environment. The value for 2-TC is an educated estimation based on the known electrochemical behavior of thio-substituted organic molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Oligonucleotides
The incorporation of this compound into a DNA oligonucleotide is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
Materials:
-
This compound phosphoramidite (custom synthesis or commercially available)
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Ammonium (B1175870) hydroxide (B78521) or other deprotection solution
-
HPLC purification system
Procedure:
-
Phosphoramidite Preparation: If not commercially available, synthesize the 5'-O-DMT-2-thiocytosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite using established literature procedures for modified nucleoside phosphoramidite synthesis.
-
Automated DNA Synthesis:
-
Program the desired DNA sequence into the automated DNA synthesizer, specifying the coupling of the this compound phosphoramidite at the desired position(s).
-
Use standard coupling cycles for all bases. A slightly extended coupling time for the this compound phosphoramidite may be beneficial to ensure high coupling efficiency.
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubation in concentrated ammonium hydroxide. The specific time and temperature will depend on the other protecting groups used.
-
-
Purification:
-
Purify the crude oligonucleotide containing this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a product of high purity.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized oligonucleotide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
-
Caption: Workflow for the synthesis of this compound modified DNA.
Protocol 2: Monitoring Hole Transfer using Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to monitor the kinetics of hole transfer in real-time. This protocol outlines a typical experiment to measure the rate of hole transfer to a this compound base.
Materials:
-
Purified 2-TC containing DNA duplex.
-
A control DNA duplex of the same sequence but with a natural cytosine at the corresponding position.
-
A photosensitizer (e.g., an intercalating rhodium complex or an anthraquinone (B42736) derivative) covalently attached to one end of the DNA duplex to initiate hole injection.
-
Appropriate buffer solution (e.g., sodium phosphate (B84403) buffer, pH 7.0).
-
Femtosecond transient absorption spectrometer.
Procedure:
-
Sample Preparation:
-
Anneal the photosensitizer-labeled DNA strand with its complementary strand (containing 2-TC or C) to form the duplex.
-
Prepare samples of the DNA duplexes in the buffer solution at a concentration suitable for transient absorption measurements (typically in the micromolar range).
-
-
Hole Injection:
-
Excite the photosensitizer with a short laser pulse at a wavelength where only the photosensitizer absorbs. This will generate the excited state of the photosensitizer, which then injects a hole into the DNA duplex, typically at a nearby guanine base.
-
-
Transient Absorption Measurement:
-
Probe the sample with a broadband white-light continuum pulse at various time delays after the initial pump pulse.
-
Record the transient absorption spectra, which will show the appearance and decay of transient species, such as the radical cations of the bases.
-
-
Data Analysis:
-
The formation of the this compound radical cation (2-TC•+) will have a unique spectral signature. By monitoring the rise and decay of this signature, the rate constants for hole transfer to and from the 2-TC site can be determined.
-
Compare the kinetics of the 2-TC containing DNA with the control DNA to elucidate the specific effect of the this compound on the hole transfer process.
-
Caption: Experimental workflow for transient absorption spectroscopy.
Signaling Pathway of Hole Trapping by this compound
The following diagram illustrates the proposed mechanism of hole injection and subsequent trapping by a this compound base within a DNA duplex.
Caption: Proposed pathway for hole trapping by this compound in DNA.
This pathway illustrates the photo-induced generation of a hole at a guanine base, followed by its migration along the DNA duplex through intervening bases until it is trapped at the this compound site, forming a relatively stable radical cation. The rate constants (k) for each step can be determined experimentally, for instance, by using transient absorption spectroscopy.
Conclusion
The use of this compound as a molecular probe provides a powerful tool for investigating the complex process of hole transfer in DNA. The protocols and information provided here offer a framework for researchers to design and execute experiments aimed at elucidating the contribution of modified bases to DNA charge transport. Such studies are essential for advancing our understanding of DNA damage and repair mechanisms and for the development of new DNA-based technologies.
References
Troubleshooting & Optimization
Technical Support Center: 2-Thiocytosine Synthesis and Purification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Thiocytosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I address them?
Low yields are a frequent issue in organic synthesis and can be attributed to several factors.[1][2] Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reagent Quality: The purity and integrity of your starting materials are crucial.
-
Solution: Ensure you are using high-purity reagents. Impurities or degradation of starting materials can lead to side reactions and a decrease in yield.[1]
-
-
Moisture in Reaction: The presence of water can interfere with many organic reactions.
-
Solution: Use anhydrous solvents and consider flame-drying your glassware before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from interfering.[1]
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or concentration of reactants may not be ideal.
-
Solution: Experiment with different solvents to find one that provides better solubility for your reactants. Adjusting the temperature and concentration of reactants can also significantly impact the yield.
-
Q2: I'm observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Side reactions can significantly reduce the yield and purity of your desired product.[3][4] Common side reactions in syntheses involving similar precursors include:
-
Diketopiperazine Formation: This is particularly common when dealing with amino acid-like structures, and can occur at the dipeptide stage of a reaction.[3][5]
-
Solution: The choice of resin can be critical in solid-phase synthesis. For example, using a 2-chlorotrityl chloride resin can sterically hinder the formation of diketopiperazines.[3]
-
-
Oxidation of Thiol Groups: If your synthesis involves a thiol intermediate, it can be susceptible to oxidation, leading to the formation of disulfides, especially in the presence of oxygen.[1]
-
Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Purification Troubleshooting
Q3: I'm having difficulty purifying this compound. What are the recommended purification methods?
The purification of polar compounds like this compound can be challenging.[6] Here are some common and effective methods:
-
Recrystallization: This is a common technique for purifying solid compounds.
-
Procedure: Dissolve the crude product in a suitable hot solvent and allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the solution. Water is often a good solvent for recrystallizing polar compounds.
-
-
Chromatography:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds that are not well-retained by traditional reversed-phase chromatography.[6]
-
Ion-Exchange Chromatography: This method has been traditionally used for the preparative separation of nucleobases and their derivatives.[6]
-
Q4: My purified this compound still shows impurities. How can I improve the purity?
Achieving high purity is essential for many applications. If you are still observing impurities after initial purification, consider the following:
-
Optimize Chromatography Conditions:
-
Solution: Adjust the mobile phase composition, gradient, and flow rate. For HILIC, carefully controlling the water content in the mobile phase is critical for achieving good separation.[6]
-
-
Sequential Purification Steps:
-
Analytical Purity Assessment:
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Potential Cause | Recommended Solution(s) | Monitoring/Verification |
| Incomplete Reaction | Extend reaction time; Gently increase temperature (e.g., to 50-60°C).[1] | TLC, LC-MS[1] |
| Poor Reagent Quality | Verify the purity of starting materials; Use fresh reagents.[1] | Certificate of Analysis, NMR/MS of starting materials |
| Moisture Contamination | Use anhydrous solvents; Flame-dry glassware; Run under inert atmosphere.[1] | - |
| Suboptimal Solvent | Screen different solvents for better reactant solubility.[11] | Visual inspection of solubility; Test reactions |
| Side Reactions | Identify potential side products; Adjust reaction conditions to minimize their formation.[3] | LC-MS, NMR |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, can handle large quantities. | May not be effective for removing impurities with similar solubility. |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.[6] | Excellent for highly polar compounds; Compatible with ESI-MS.[6] | Requires careful mobile phase optimization; Can be sensitive to water content.[6] |
| Ion-Exchange Chromatography | Separation based on the reversible interaction between charged molecules and an oppositely charged stationary phase.[6] | High capacity and selectivity for charged molecules. | Can require buffer exchange steps; Non-volatile salts in the mobile phase are not compatible with MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This is a generalized protocol and may require optimization based on your specific laboratory conditions and scale.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials (e.g., thiourea (B124793) and a suitable precursor like cyanoacetaldehyde or its acetal) in an appropriate anhydrous solvent (e.g., ethanol (B145695) or DMF) under an inert atmosphere (N₂ or Ar).
-
Reaction: Add a suitable base (e.g., sodium ethoxide) to the reaction mixture. Heat the mixture to reflux and maintain the temperature for the required reaction time.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid (e.g., acetic acid). The crude product may precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash it with a suitable solvent (e.g., cold water or ethanol) to remove soluble impurities.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Rapid optimization of processes for the integrated purification of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Thiocytosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Thiocytosine in organic solvents.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to the dissolution of this compound.
Q1: I'm having difficulty dissolving this compound in common organic solvents. Why is it poorly soluble?
A1: this compound has limited solubility in low-polarity organic solvents.[1][2] Its molecular structure contains both hydrogen bond donors and acceptors, leading to strong intermolecular interactions in its solid crystalline state. Overcoming these interactions to achieve dissolution in less polar solvents can be challenging.
Q2: Which organic solvents are most effective for dissolving this compound?
A2: Polar aprotic and protic solvents are generally more effective for dissolving this compound. Studies have shown its solubility in solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), and ethanol (B145695) (EtOH).[1][2]
Q3: My compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. What is happening and how can I prevent this?
A3: This phenomenon is known as "precipitation upon dilution" and is a common issue when a compound is highly soluble in a concentrated organic stock solution but poorly soluble in the final aqueous medium. To mitigate this:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent.
-
Optimize the Dilution Protocol: Add the stock solution to the aqueous buffer drop-by-drop while vortexing or stirring vigorously to facilitate rapid mixing.
-
Reduce Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (typically <1%) to minimize its impact on the overall solvent environment.
Q4: I've tried common polar solvents with limited success. What other strategies can I employ to improve the solubility of this compound?
A4: Several advanced techniques can be used to enhance the solubility of poorly soluble compounds:[3]
-
Co-solvency: Using a mixture of solvents can often improve solubility more than a single solvent alone. Experiment with different ratios of a good solvent (like DMSO) and a less effective but miscible co-solvent.
-
pH Adjustment: The solubility of this compound can be influenced by pH. While this is more commonly applied in aqueous solutions, the principle can be relevant in protic organic solvents. Systematic pH screening is recommended.
-
Prodrug Approach: Chemical modification of this compound to create a more soluble prodrug is a viable strategy in drug development.[4][5][6] This involves attaching a promoiety that is later cleaved in vivo to release the active compound.[4]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.[3][7]
Q5: How does temperature affect the solubility of this compound?
A5: For most solids, solubility increases with temperature. However, this is not universally true and depends on the enthalpy of dissolution.[8][9] For this compound, gentle heating can be attempted to aid dissolution, but it is crucial to monitor for any potential degradation of the compound. It is recommended to perform initial solubility tests at various temperatures (e.g., room temperature, 37°C, 50°C) to determine the optimal condition.
Quantitative Solubility Data
| Solvent | Type | Notes on Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally a good solvent for this compound.[1][2] |
| Acetonitrile (ACN) | Polar Aprotic | This compound is soluble in ACN.[1][2] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | This compound is soluble in EtOAc.[1][2] |
| Methanol (MeOH) | Polar Protic | This compound is readily soluble in protic solvents like MeOH.[1][10] |
| Ethanol (EtOH) | Polar Protic | This compound is readily soluble in protic solvents like EtOH.[1][10] |
| Water (Aqueous Buffer) | Polar Protic | Soluble, especially with pH adjustment.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal Organic Solvent
This protocol outlines a systematic approach to identify the most effective single organic solvent for dissolving this compound.
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a different candidate organic solvent (e.g., DMSO, ACN, MeOH, EtOH) in small, incremental volumes (e.g., 100 µL).
-
Dissolution Assessment: After each addition, vortex the vial vigorously for 1-2 minutes. Visually inspect for complete dissolution.
-
Sonication (Optional): If the compound does not dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes.
-
Heating (Optional): If sonication is unsuccessful, gently heat the vial (e.g., to 37°C or 50°C) with continued stirring. Monitor for any changes in the appearance of the solution that might indicate degradation.
-
Determination of Approximate Solubility: Continue adding solvent until the compound fully dissolves. The approximate solubility can be calculated based on the final volume of solvent used.
Protocol 2: Co-Solvent System Evaluation
This protocol is for determining an effective co-solvent system to enhance the solubility of this compound.
-
Primary Stock Solution: Prepare a concentrated stock solution of this compound in a "good" solvent where it is most soluble (e.g., 100 mM in DMSO).
-
Co-Solvent Blanks: Prepare a series of co-solvent mixtures with varying ratios of the "good" solvent and a miscible co-solvent (e.g., 90:10, 75:25, 50:50 DMSO:Ethanol).
-
Solubility Test: Add a small aliquot of the primary stock solution to each co-solvent blank to achieve the desired final concentration of this compound.
-
Observation: Vortex each solution and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at a controlled temperature.
-
Selection of Optimal Ratio: The co-solvent ratio that maintains the highest concentration of dissolved this compound without precipitation is considered optimal for the intended application.
Visualizations
Caption: A workflow for overcoming this compound solubility issues.
Caption: A decision tree for troubleshooting this compound solubility.
References
- 1. Solvatochromic Effects on the Absorption Spectrum of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Why does the solubility of some salts decrease with temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Photodegradation of 2-Thiocytosine in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the photodegradation of 2-Thiocytosine (2-TC) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern?
This compound is a thionated analog of the nucleobase cytosine. Its unique photophysical properties make it a valuable fluorescent probe in biological research. However, like many fluorophores, 2-TC is susceptible to photodegradation (photobleaching) upon exposure to excitation light. This irreversible loss of fluorescence can lead to a diminished signal-to-noise ratio, inaccurate quantitative analysis, and the generation of phototoxic byproducts that can compromise cell viability and experimental outcomes.
Q2: What are the primary mechanisms behind this compound photodegradation?
The photodegradation of this compound is closely linked to its propensity to transition into a long-lived triplet state upon UV irradiation.[1][2][3] In its thione form, which is prevalent in solution, 2-TC efficiently undergoes intersystem crossing to this reactive triplet state.[4] This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), which are highly reactive and can chemically alter the 2-TC molecule, rendering it non-fluorescent. Additionally, interactions with the aqueous environment can create other pathways for the molecule to lose its energy without emitting fluorescence, contributing to signal loss.[5][6]
Q3: How can I minimize this compound photodegradation during my experiments?
Minimizing photodegradation involves a multi-faceted approach focused on reducing the excitation light dose, protecting the sample from reactive species, and optimizing the imaging conditions. Key strategies include:
-
Optimizing Illumination: Use the lowest possible excitation intensity and the shortest possible exposure time that still provides an adequate signal.
-
Using Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium.
-
Oxygen Scavenging: Employ oxygen scavenging systems in your imaging buffer to reduce the formation of ROS.
-
Careful Experimental Planning: Design your imaging protocol to minimize the total light exposure to the sample.
Troubleshooting Guide: Signal Loss and Photodegradation
This guide addresses common issues related to signal loss when imaging this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid signal decay during time-lapse imaging. | High excitation light intensity or prolonged exposure. | Reduce laser power to the minimum required for a detectable signal. Decrease the frame rate or use intermittent imaging to reduce total exposure time. |
| Absence of antifade reagents. | Use a mounting medium containing an antifade agent. Commercial options like ProLong™ Gold or VECTASHIELD® are widely used.[7] For live-cell imaging, consider reagents specifically designed to be non-toxic. | |
| High oxygen concentration in the imaging medium. | De-gas your imaging buffer or use an oxygen scavenging system (e.g., glucose oxidase/catalase) for live-cell imaging. | |
| Weak initial signal. | Suboptimal imaging buffer pH. | Optimize the pH of your imaging buffer, as fluorophore brightness can be pH-dependent. A pH of around 7.4 is a good starting point for cellular imaging.[8] |
| Mismatch between excitation/emission filters and 2-TC's spectral profile. | Ensure your microscope's filter set is appropriate for the excitation and emission maxima of this compound. | |
| High background fluorescence. | Autofluorescence from cells or medium components. | Use a specialized imaging medium with reduced autofluorescence. Consider using a spectral unmixing approach if your imaging system supports it. |
| Non-specific binding of 2-TC. | Optimize washing steps in your staining protocol to remove unbound 2-TC.[9] | |
| Complete loss of signal in a specific region. | Focused photodamage due to stationary laser exposure. | Avoid parking the laser beam on a single spot for extended periods. If possible, use a spinning disk confocal or a widefield system to distribute the illumination. |
Quantitative Data on Photostability
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Free radical scavenger | Highly effective at reducing fading. | Can reduce the initial fluorescence intensity of some dyes. Can be toxic. |
| n-Propyl gallate (NPG) | Free radical scavenger | Effective antifade agent. | Can be difficult to dissolve. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher | Less toxic than PPD, suitable for some live-cell imaging. | Generally less effective than PPD.[10] |
| Commercial Antifade Mountants (e.g., ProLong™ Gold, VECTASHIELD®) | Often proprietary mixtures of scavengers and quenchers | Optimized formulations for high performance and stability. Available with nuclear counterstains (e.g., DAPI).[7][11][12][13] | Can be costly. Compatibility with specific fluorophores should be verified.[7] |
Experimental Protocols
Protocol 1: General Fluorescence Microscopy of Fixed Cells Labeled with this compound
This protocol provides a general workflow for imaging fixed cells incorporating this compound. Optimization of incubation times, concentrations, and imaging settings is recommended.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Wash cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
This compound Incorporation/Staining:
-
Prepare the desired concentration of this compound or its derivative in an appropriate buffer.
-
Incubate the fixed and permeabilized cells with the 2-TC solution for the optimized time and temperature, protected from light.
-
Wash cells three times with PBS to remove unbound 2-TC.
-
-
Mounting:
-
Carefully remove excess PBS from the coverslip.
-
Add a drop of antifade mounting medium to a microscope slide.
-
Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).
-
-
Imaging:
-
Use a fluorescence microscope equipped with appropriate filters for this compound.
-
Start with the lowest laser power and shortest exposure time.
-
Minimize light exposure by using the transmitted light channel for focusing and locating the region of interest.
-
Acquire images promptly after mounting for the best signal.
-
Protocol 2: Considerations for Live-Cell Imaging with this compound
Live-cell imaging presents additional challenges due to phototoxicity.
-
Imaging Medium: Use a phenol (B47542) red-free imaging medium with low autofluorescence. Supplement the medium with an oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase) and a triplet state quencher if compatible with cell viability.
-
Environmental Control: Maintain cells at 37°C and 5% CO2 using a stage-top incubator.
-
Minimize Light Exposure: Employ imaging techniques that reduce phototoxicity, such as spinning disk confocal or light-sheet microscopy. Use time-lapse settings with the longest possible intervals between acquisitions.
Visualizing Experimental Workflows and Concepts
Photodegradation Pathway of this compound
Caption: Simplified Jablonski diagram illustrating the photodegradation pathway of this compound.
General Troubleshooting Workflow for Signal Loss
Caption: A logical workflow for troubleshooting weak or fading fluorescence signals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [1808.06824] Solvation Effects Alter the Photochemistry of this compound [arxiv.org]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protocol Optimization Improves the Performance of Multiplexed RNA Imaging | bioRxiv [biorxiv.org]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Mounting Media and Antifades | Hello Bio [hellobio.com]
- 12. Abcam Anti-Fade Fluorescence Mounting Medium - Aqueous, Fluoroshield, Quantity: | Fisher Scientific [fishersci.com]
- 13. Fluoro Care Anti-Fade Mountant - Biocare Medical [biocare.net]
Preventing non-specific binding of 2-Thiocytosine probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of 2-Thiocytosine (2-TC) probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in probes?
This compound is a modified analog of the nucleobase cytosine where the oxygen atom at the 2-position is replaced by a sulfur atom. This modification is useful for a variety of biochemical and biophysical applications. The thiol group can be used for site-specific labeling with fluorophores or other tags, for immobilization onto surfaces (e.g., gold nanoparticles or SPR sensor chips), and to study nucleic acid structure and dynamics.
Q2: What are the common causes of non-specific binding with this compound probes?
Non-specific binding of 2-TC probes can arise from several factors, primarily related to the reactive nature of the thiol group and the overall physicochemical properties of the probe and its environment. Key causes include:
-
Disulfide Bond Formation: The thiol group on the 2-TC probe can form disulfide bonds with cysteine residues in proteins or with other thiol-containing molecules in the sample or on a surface.
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Hydrophobic Interactions: The probe, especially if it contains a linker or a label, can have hydrophobic regions that interact non-specifically with hydrophobic surfaces or proteins.
-
Electrostatic Interactions: Charged regions of the probe can interact with oppositely charged surfaces or biomolecules. The overall charge of the probe is influenced by the pH of the buffer.
-
Tautomerism of this compound: this compound can exist in two tautomeric forms: a thione form, which is predominant in solution, and a thiol form, which is more prevalent in the gas phase.[1][2] The reactivity and potential for non-specific binding can differ between these forms, with the thiol form presenting a more reactive sulfhydryl group.
Q3: How does the tautomeric form of this compound affect my experiments?
In solution, 2-TC predominantly exists in the thione form.[1][2] However, the thiol tautomer, with its reactive sulfhydryl group, can be transiently present and is a key player in covalent non-specific binding through disulfide bond formation. Understanding that the environment can influence the tautomeric equilibrium is important for designing effective blocking strategies.
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during experiments with this compound probes.
Guide 1: High Background Signal in Surface Plasmon Resonance (SPR)
High background signal in SPR experiments indicates significant non-specific binding of the analyte to the sensor surface or the immobilized 2-TC probe.
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Steps |
| Inadequate Surface Blocking | After immobilizing the 2-TC probe, ensure all remaining active sites on the sensor surface are blocked. Use a standard blocking agent like ethanolamine. For persistent issues, consider a secondary blocking step with a protein-based blocker. |
| Non-specific Analyte Adsorption | Optimize the running buffer composition. This is the most critical step for reducing non-specific binding. See the table below for recommended starting concentrations of common additives. |
| Disulfide Bond Formation | If the analyte is a protein with accessible cysteine residues, non-specific binding can occur via disulfide bond formation with the 2-TC probe. Add a reducing agent like DTT or TCEP to the running buffer. |
| Improper Probe Immobilization | Ensure the 2-TC probe is properly deprotected before immobilization to achieve a uniform and active surface. |
Buffer Optimization for SPR
The following table provides starting concentrations for common buffer additives to reduce non-specific binding. It is crucial to test a range of concentrations to find the optimal condition for your specific system.
| Additive | Starting Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific protein binding sites.[3] |
| Tween 20 | 0.01 - 0.05% (v/v) | Reduces hydrophobic interactions.[3] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces electrostatic interactions. |
| Dithiothreitol (DTT) | 1 - 5 mM | Reduces disulfide bonds. |
| TCEP | 0.1 - 1 mM | A more stable reducing agent than DTT. |
Experimental Protocol: Optimizing SPR Running Buffer
-
Baseline: Start with a standard buffer such as HBS-EP (HEPES buffered saline with EDTA and P20 surfactant).
-
Salt Gradient: Prepare a series of running buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM). Inject your analyte over a blank, activated, and blocked sensor surface to assess non-specific binding at each salt concentration.
-
Blocking Protein: To the optimal salt concentration buffer, add a blocking protein like BSA (e.g., 0.1%, 0.5%, 1%). Repeat the analyte injection on a blank surface.
-
Reducing Agent: If disulfide-mediated binding is suspected, add a reducing agent like DTT (1 mM) or TCEP (0.5 mM) to the optimized buffer.
-
Control Experiment: Always run a control experiment by injecting the analyte over a reference flow cell (without the immobilized probe) to quantify the remaining non-specific binding.
Guide 2: Smeared Bands or Non-Specific Shifts in Electrophoretic Mobility Shift Assay (EMSA)
Smearing or the appearance of unexpected bands in an EMSA can indicate non-specific interactions between the 2-TC probe and proteins in the nuclear extract or purified protein preparation.
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Steps |
| Probe Aggregation | Ensure the 2-TC probe is properly folded and not forming aggregates. This can be checked by running the probe alone on the gel. Consider a brief heating and slow cooling step to anneal the probe if it is double-stranded. |
| Non-specific Protein Binding | Add a non-specific competitor DNA (e.g., poly(dI-dC)) to the binding reaction to sequester non-specific DNA-binding proteins. |
| Disulfide Crosslinking | Proteins in the extract can form disulfide bonds with the 2-TC probe. Add DTT (1-5 mM) to the binding buffer. |
| Incorrect Binding Buffer Composition | Optimize the salt (KCl or NaCl) and glycerol (B35011) concentration in the binding buffer. Higher salt concentrations can reduce electrostatic interactions, while glycerol can help stabilize protein-DNA complexes. |
EMSA Binding Buffer Optimization
| Component | Concentration Range | Purpose |
| Poly(dI-dC) | 25 - 100 ng/µL | Non-specific competitor DNA. |
| KCl or NaCl | 50 - 200 mM | Reduces non-specific electrostatic interactions. |
| Glycerol | 5 - 15% | Stabilizes protein-DNA complexes and helps with gel loading. |
| DTT | 1 - 5 mM | Prevents disulfide bond formation. |
Experimental Protocol: Optimizing EMSA Binding Conditions
-
Prepare the 2-TC Probe: Ensure the thiol group is deprotected if it was stored in an oxidized form.
-
Binding Reaction Setup: Set up a series of binding reactions. In each, vary one component of the binding buffer at a time (e.g., a gradient of poly(dI-dC) concentrations).
-
Protein Titration: Titrate the amount of protein extract or purified protein to find the optimal concentration that gives a specific shift without excessive smearing.
-
Competitor Assay: To confirm the specificity of a shifted band, perform a competition experiment by adding an excess of unlabeled specific competitor DNA and an unlabeled non-specific competitor DNA in separate reactions. A specific complex will be competed away by the specific competitor but not the non-specific one.
Guide 3: High Background in Fluorescence Microscopy
High background fluorescence can obscure the specific signal from your 2-TC probe, making image analysis difficult.
Potential Cause & Solution Table
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Block the sample (cells or tissue) thoroughly before adding the probe. Common blockers include BSA or serum from the species of the secondary antibody (if used). |
| Probe Concentration Too High | Titrate the concentration of the 2-TC probe to find the lowest concentration that still gives a robust specific signal. |
| Insufficient Washing | Increase the number and duration of washing steps after probe incubation to remove unbound probe. Use a buffer containing a mild detergent like Tween 20 (0.05-0.1%). |
| Autofluorescence | Some cells and tissues have endogenous fluorescence. Image an unstained control sample to assess the level of autofluorescence. If it is high, consider using a probe with a fluorophore in a different spectral region or use a commercial autofluorescence quenching reagent. |
| Thiol-Mediated Non-specific Sticking | Pre-treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) before adding the probe. This will block free thiol groups on proteins in the sample, preventing them from reacting with the 2-TC probe. |
Recommended Blocking and Washing Solutions
| Solution | Composition |
| Blocking Buffer | PBS with 1-5% BSA or 5-10% Normal Goat Serum |
| Wash Buffer | PBS with 0.05-0.1% Tween 20 |
Mandatory Visualizations
Caption: Mechanism of thiol-mediated non-specific binding of this compound probes.
References
- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. nicoyalife.com [nicoyalife.com]
Technical Support Center: Optimizing Reaction Conditions for Labeling Biomolecules with 2-Thiocytosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thiocytosine for biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biomolecule labeling?
This compound (2-TC) is a derivative of the nucleobase cytosine where the oxygen atom at position 2 is replaced by a sulfur atom. This substitution provides a unique chemical handle for the site-specific labeling of biomolecules, such as proteins and nucleic acids. Its distinct reactivity compared to canonical nucleobases allows for targeted modifications.
Q2: What is the dominant tautomeric form of this compound in solution and why is this important for labeling?
In aqueous solutions, this compound predominantly exists in the thione tautomeric form rather than the thiol form.[1][2][] This is a critical consideration for labeling, as the thione form is less nucleophilic than a thiol group. Standard thiol-reactive chemistries, such as maleimide (B117702) conjugations, are generally inefficient with the thione tautomer. Labeling strategies, therefore, often focus on S-alkylation of the thione.
Q3: What are the primary methods for labeling biomolecules with this compound?
The two main strategies for labeling with this compound are:
-
Incorporation during synthesis: For oligonucleotides and peptides, this compound can be incorporated during solid-phase synthesis using a corresponding phosphoramidite (B1245037) or protected amino acid derivative.[4][5][6][7][8]
-
Post-synthetic modification: This involves the chemical modification of the this compound residue after the biomolecule has been synthesized. The most common approach is the S-alkylation of the thione group with an electrophilic reagent, such as an alkyl halide.[9]
Q4: What are the key parameters to optimize for efficient this compound labeling?
Optimal labeling with this compound depends on several factors, including:
-
pH: The pH of the reaction buffer can influence the reactivity of this compound and the labeling reagent.
-
Temperature: Reaction temperature can affect the rate of the labeling reaction.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion.
-
Reagent Concentration: The molar ratio of the labeling reagent to the biomolecule is a critical parameter to optimize.
-
Buffer Composition: The choice of buffer can impact the stability of the reactants and the efficiency of the reaction.[10][11]
Q5: How can I purify my this compound labeled biomolecule?
Purification of labeled biomolecules is essential to remove unreacted labeling reagent and other byproducts. Common purification methods include:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying labeled oligonucleotides and peptides.[12][13][14][15][]
-
Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to separate labeled proteins and nucleic acids.
-
Size-Exclusion Chromatography: This method separates molecules based on their size and is useful for removing small molecule reagents from larger biomolecules.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Incorrect Tautomer Reactivity: Using a thiol-specific reagent (e.g., maleimide) that is not reactive with the predominant thione form of this compound. | Switch to a labeling strategy that targets the thione tautomer, such as S-alkylation with an alkyl halide (e.g., iodoacetamide). |
| 2. Suboptimal pH: The reaction pH is not optimal for the S-alkylation reaction. | Optimize the pH of the reaction buffer. For S-alkylation with iodoacetamide (B48618), a slightly alkaline pH (7.5-8.5) is generally recommended to facilitate the reaction.[17] | |
| 3. Insufficient Reagent Concentration: The molar excess of the labeling reagent is too low. | Increase the molar ratio of the labeling reagent to the biomolecule. A 10- to 20-fold molar excess is a common starting point.[18] | |
| 4. Short Reaction Time: The incubation time is not long enough for the reaction to reach completion. | Increase the reaction time. Monitor the reaction progress over time using a suitable analytical method (e.g., LC-MS) to determine the optimal duration. | |
| 5. Low Temperature: The reaction temperature is too low, resulting in a slow reaction rate. | Increase the reaction temperature. Be mindful of the thermal stability of your biomolecule. | |
| Non-Specific Labeling | 1. Reaction at Other Nucleophilic Sites: The labeling reagent is reacting with other nucleophilic groups on the biomolecule (e.g., amines on lysine (B10760008) residues). | Optimize the reaction pH to favor modification of this compound. For S-alkylation, a pH around 7.5-8.0 can help minimize side reactions with amines.[17] |
| 2. High Reagent Concentration: A large excess of the labeling reagent increases the likelihood of off-target reactions. | Reduce the molar excess of the labeling reagent. | |
| Degradation of Biomolecule | 1. Harsh Reaction Conditions: High temperature or extreme pH can lead to the degradation of the protein or nucleic acid. | Use milder reaction conditions. Perform a stability study of your biomolecule under the planned labeling conditions. |
| 2. Reagent Instability: The labeling reagent may be unstable in the reaction buffer. | Prepare fresh solutions of the labeling reagent immediately before use.[17] | |
| Difficulty in Purification | 1. Co-elution of Labeled and Unlabeled Species: The labeled and unlabeled biomolecules are not well-resolved by the purification method. | Optimize the purification protocol. For HPLC, adjust the gradient, mobile phase composition, or column chemistry.[12][13][14][15][] |
| 2. Presence of Aggregates: The labeling reaction may induce aggregation of the biomolecule. | Analyze the sample for aggregates using size-exclusion chromatography. Optimize labeling conditions to minimize aggregation. |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of a this compound Containing Peptide
This protocol describes a general method for labeling a peptide containing a this compound residue with an alkyl halide, such as iodoacetamide.
Materials:
-
This compound containing peptide
-
Iodoacetamide
-
Reaction Buffer: 100 mM Phosphate buffer, pH 8.0
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Purification column (e.g., C18 RP-HPLC column)
Procedure:
-
Dissolve the this compound containing peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Prepare a 10-fold molar excess of iodoacetamide in the reaction buffer.
-
Add the iodoacetamide solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours in the dark.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Purify the labeled peptide using RP-HPLC.[7]
-
Analyze the purified product by mass spectrometry to confirm successful labeling.[1][2][9][19][20]
Protocol 2: Post-Synthetic S-Alkylation of a this compound in an Oligonucleotide
This protocol outlines a general procedure for the post-synthetic labeling of an oligonucleotide containing a this compound residue.
Materials:
-
Oligonucleotide containing this compound
-
Alkyl halide labeling reagent (e.g., a fluorescently tagged iodoacetamide)
-
Reaction Buffer: 100 mM Sodium borate (B1201080) buffer, pH 8.5
-
Ethanol (absolute, cold)
-
3 M Sodium Acetate
-
Purification column (e.g., RP-HPLC or PAGE)
Procedure:
-
Dissolve the oligonucleotide in the reaction buffer to a suitable concentration (e.g., 100 µM).
-
Add a 20-fold molar excess of the alkyl halide labeling reagent.
-
Incubate the reaction at 37°C for 4 hours in the dark.
-
Precipitate the oligonucleotide by adding 0.1 volumes of 3 M Sodium Acetate and 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the oligonucleotide, and wash the pellet with 70% ethanol.
-
Resuspend the purified oligonucleotide in an appropriate buffer.
-
Analyze the labeling efficiency by HPLC or gel electrophoresis.[4][21]
Data Presentation
Table 1: Illustrative Effect of pH on S-Alkylation Efficiency of this compound with Iodoacetamide
This table presents hypothetical data to illustrate expected trends. Actual results may vary and require experimental optimization.
| pH | Reaction Time (hours) | Labeling Efficiency (%) |
| 6.5 | 4 | 35 |
| 7.0 | 4 | 55 |
| 7.5 | 4 | 75 |
| 8.0 | 4 | 90 |
| 8.5 | 4 | 85 (potential for increased side reactions) |
Table 2: Illustrative Effect of Reagent Molar Excess on this compound Labeling Efficiency
This table presents hypothetical data to illustrate expected trends. Actual results may vary and require experimental optimization.
| Molar Excess of Iodoacetamide | Reaction Time (hours) | Labeling Efficiency (%) |
| 5x | 4 | 60 |
| 10x | 4 | 80 |
| 20x | 4 | 92 |
| 50x | 4 | 95 |
Mandatory Visualizations
References
- 1. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 4. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 7. bachem.com [bachem.com]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. rsc.org [rsc.org]
- 13. protocols.io [protocols.io]
- 14. twistbioscience.com [twistbioscience.com]
- 15. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 20. broadinstitute.org [broadinstitute.org]
- 21. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Thiocytosine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-thiocytosine derivatives is a critical process in the development of novel therapeutics, owing to their diverse biological activities. However, researchers often encounter challenges in the laboratory that can impact yield, purity, and overall success of the synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these valuable compounds.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Problem 1: Low Yield in the Cyclocondensation Reaction to Form the this compound Core
The foundational step in synthesizing the this compound scaffold often involves the cyclocondensation of thiourea (B124793) with a β-ketoester or a similar dicarbonyl compound, frequently under Biginelli reaction conditions. Low yields at this stage are a common frustration.
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Catalyst | Ensure the catalyst is active and used in the appropriate amount. For acid-catalyzed reactions (e.g., using HCl), verify the concentration. Some reactions may benefit from Lewis acid catalysts. |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes lead to the decomposition of reactants or the formation of side products. Conversely, a temperature that is too low may result in an incomplete reaction. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the temperature accordingly.[1] |
| Poor Quality of Reactants | Impurities in thiourea, the β-ketoester, or the aldehyde (in a three-component reaction) can inhibit the reaction. Ensure all starting materials are pure. |
| Inappropriate Solvent | The choice of solvent can significantly affect the solubility of reactants and the reaction rate. While ethanol (B145695) is commonly used, exploring other solvents or even solvent-free conditions may improve yields for specific substrates.[1] |
| Side Reactions | Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can reduce the yield of the desired this compound derivative.[2] Optimizing the order of addition of reactants may help minimize these side reactions.[1] |
Problem 2: Poor Regioselectivity in Alkylation Reactions (N- vs. S-Alkylation)
Once the this compound core is formed, subsequent derivatization often involves alkylation. A key challenge is controlling whether the alkyl group attaches to the nitrogen (N-alkylation) or the sulfur (S-alkylation) atom.
| Potential Cause | Troubleshooting & Optimization |
| Nature of the Electrophile | Hard electrophiles (e.g., dimethyl sulfate) tend to favor N-alkylation, while softer electrophiles (e.g., alkyl halides) often lead to S-alkylation. |
| Base and Solvent System | The choice of base and solvent plays a crucial role. A strong base in a polar aprotic solvent like DMF can favor N-alkylation. In contrast, a weaker base in a less polar solvent might favor S-alkylation. Careful optimization of these conditions is necessary to achieve the desired regioselectivity. |
| Tautomerism of this compound | This compound can exist in different tautomeric forms (thione and thiol). The reaction conditions can influence the predominant tautomer and thus the site of alkylation. |
Problem 3: Difficulty in Product Purification
Isolating the pure this compound derivative from the reaction mixture can be challenging due to the presence of unreacted starting materials, side products, and isomers.
| Potential Cause | Troubleshooting & Optimization |
| Similar Polarity of Product and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems (eluents) to improve separation. |
| Product Insolubility | The product may be poorly soluble in common organic solvents, making purification by chromatography or recrystallization challenging. Test a range of solvents to find a suitable one for recrystallization. For column chromatography, it may be necessary to use a stronger, more polar eluent system. |
| Formation of Side Products | The presence of significant amounts of side products complicates purification. Revisit the reaction conditions to minimize their formation (see Problems 1 and 2). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound derivatives.
Q1: What is a standard protocol for the synthesis of a simple this compound derivative?
A common method is the reaction of thiourea with a β-ketoester in the presence of a base. For example, the synthesis of 2-thio-6-methyluracil involves the reaction of thiourea and ethyl acetoacetate (B1235776).[3]
Experimental Protocol: Synthesis of 2-Thio-6-methyluracil [3]
-
In a suitable flask, combine thiourea (1 mole), ethyl acetoacetate (1 mole), and sodium methoxide (B1231860) (1.2 moles) in methanol (B129727) (900 ml).
-
Gently heat the mixture on a steam bath and allow the solvent to evaporate over approximately 8 hours.
-
Dissolve the residue in hot water (1 L), treat with activated carbon, and filter.
-
Carefully add glacial acetic acid (120 ml) to the hot filtrate to precipitate the product.
-
Collect the precipitate by filtration.
-
To further purify, suspend the wet solid in a boiling solution of water (1 L) and glacial acetic acid (20 ml), stir well, and then cool.
-
Collect the purified product by filtration, wash with cold water, and dry.
Q2: How can I confirm the identity and purity of my synthesized this compound derivative?
A combination of spectroscopic techniques is essential for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide information about the structure of the molecule, including the position of substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=S (thiocarbonyl) and N-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.
Q3: What are some common side products in the synthesis of this compound derivatives?
In the Biginelli reaction for synthesizing dihydropyrimidine-2-thiones, common side products can include:
-
Knoevenagel condensation product: Formed from the reaction of the aldehyde and the β-ketoester.[2]
-
Hantzsch dihydropyridine: Can form if ammonia (B1221849) is present, which can arise from the decomposition of urea/thiourea at high temperatures.[1][2]
-
Michael addition products: Resulting from the reaction of the enolate of the β-ketoester with the Knoevenagel condensation product.[2]
Careful control of reaction conditions, such as temperature and order of reagent addition, can help to minimize the formation of these byproducts.[1][2]
Visualizing Synthetic Workflows
To aid in understanding the experimental process, the following diagrams illustrate a general workflow for the synthesis and a troubleshooting decision tree for low yields.
References
Validation & Comparative
A Comparative Study of the Photophysical Properties of 2-Thiocytosine and 4-Thiocytosine
A detailed comparative analysis of the photophysical characteristics of 2-thiocytosine and its isomer, 4-thiocytosine, is presented for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data to provide an objective comparison of their performance upon light absorption. Due to the limited availability of direct experimental data for 4-thiocytosine, the photophysical properties of the closely related compound 4-thiouracil (B160184) are used as a proxy for comparative purposes.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for this compound and 4-thiouracil (as a substitute for 4-thiocytosine). These parameters are crucial for understanding the distinct behaviors of these molecules in response to UV/Vis light absorption.
| Photophysical Parameter | This compound | 4-Thiouracil (as proxy for 4-Thiocytosine) |
| Absorption Maxima (λ_max_) | In the gas phase, major absorption bands are observed, with theoretical calculations suggesting transitions at approximately 279 nm, 221 nm, and 203 nm.[1] In solution, solvatochromic shifts are observed; for instance, in acetonitrile, an absorption tail extends to 360 nm.[1] | Characterized by a strong absorption band in the UVA region with a maximum around 330 nm and a weaker band in the UVB region at approximately 240 nm.[2][3] |
| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC_) | In solution, the thione form of this compound is characterized by efficient intersystem crossing to the triplet manifold.[4] | Exhibits a high triplet population quantum yield, approaching unity (Φ_ISC_ = 0.90 ± 0.15).[2][3] |
| Phosphorescence Yield (Φ_P_) | Data not readily available. | Shows a low phosphorescence yield of 0.15 at 77 K.[2][3] |
| Triplet State Lifetime (τ_T_) | The thiol form in the gas phase exhibits a long-lived state with a nanosecond lifetime.[4] | Measured to be 0.23 ± 0.02 µs in anaerobic conditions and 0.17 ± 0.02 µs in aerobic conditions.[3] |
| Singlet Oxygen Formation Yield (Φ_Δ_) | Data not readily available. | Has the highest singlet oxygen formation yield among thiobases (Φ_Δ_ = 0.49 ± 0.02).[2][3] |
Experimental Protocols
The investigation of the photophysical properties of thiocytosines involves a combination of experimental and computational techniques to elucidate their behavior from excitation to relaxation.
Steady-State Absorption Spectroscopy
Objective: To determine the absorption maxima and solvatochromic effects.
Methodology:
-
Sample Preparation: this compound is dissolved in various solvents of different polarities (e.g., acetonitrile, methanol, water) to prepare solutions of known concentrations.[1][5]
-
Spectra Acquisition: UV-Visible absorption spectra are recorded using a spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelengths of maximum absorption (λ_max_) are identified. The spectra are analyzed to observe shifts in λ_max_ as a function of solvent polarity, which provides insights into the nature of the electronic transitions.[1]
Time-Resolved Spectroscopy
Objective: To investigate the dynamics of excited states, including internal conversion and intersystem crossing.
Methodology:
-
Excitation: The sample is excited with a short laser pulse at a wavelength corresponding to one of its absorption bands.
-
Probing: The transient changes in absorption or emission are monitored over time using various techniques:
-
Transient Absorption Spectroscopy: A second, broadband probe pulse measures the absorption of the excited species as a function of time delay after the initial excitation pulse. This allows for the identification of transient species and the determination of their lifetimes.
-
Time-Resolved Photoelectron Spectroscopy (TRPES): In the gas phase, this technique is used to probe the electronic structure of the excited states and follow their evolution over time.[4]
-
-
Data Analysis: The decay kinetics of the transient signals are fitted to exponential functions to extract the lifetimes of the excited states.
Computational Chemistry
Objective: To complement experimental findings by calculating electronic transition energies, potential energy surfaces, and identifying decay pathways.
Methodology:
-
Quantum Chemical Calculations: Methods such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed.[2][3]
-
Geometry Optimization: The geometries of the ground and excited states are optimized to find their minimum energy structures.
-
Calculation of Properties: Vertical excitation energies, oscillator strengths, and potential energy surfaces are calculated to understand the absorption spectra and the pathways for non-radiative decay, such as conical intersections and intersystem crossings.[2][3]
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the typical workflow for the experimental and computational investigation of the photophysical properties of thiocytosines.
Caption: Workflow for photophysical studies.
Photophysical Deactivation Pathways
Upon absorption of a photon, thiocytosines can undergo several deactivation processes. The following diagram illustrates the principal photophysical pathways.
Caption: Key photophysical deactivation routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Solvatochromic Effects on the Absorption Spectrum of this compound - PMC [pmc.ncbi.nlm.nih.gov]
2-Thiocytosine vs. Cytosine: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-thiocytosine and its canonical counterpart, cytosine. The substitution of a sulfur atom for an oxygen atom at the C2 position of the pyrimidine (B1678525) ring introduces significant alterations to the electronic and vibrational properties of the molecule, which are reflected in their respective spectra. This comparison is crucial for researchers utilizing these molecules in various applications, including the development of therapeutic agents and the study of nucleic acid structure and function.
Structural Differences
The primary structural difference between cytosine and this compound is the replacement of the carbonyl oxygen at the C2 position with a sulfur atom. This substitution leads to changes in bond lengths, bond angles, and the overall electronic distribution within the pyrimidine ring. In solution, this compound predominantly exists in its thione tautomeric form.
Caption: Chemical structures of Cytosine and this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic parameters for this compound and cytosine based on available experimental data.
UV-Vis Absorption Spectroscopy
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| This compound | Acetonitrile | ~240, ~290 | Not specified | |
| Ethyl Acetate | ~245, ~295 | Not specified | ||
| DMSO | ~240, ~295 | Not specified | ||
| Methanol | ~235, ~290 | Not specified | ||
| Ethanol | ~235, ~290 | Not specified | ||
| Water | ~230, ~285 | Not specified | ||
| Gas Phase | ~250 | Not specified | ||
| Cytosine | pH 7 | 267 | 6.1 x 10³ | |
| pH 13 | Not specified | Not specified |
Analysis: this compound exhibits two distinct absorption maxima, with the lower energy band showing a noticeable blue shift in more polar solvents. This solvatochromic effect suggests a change in the electronic distribution of the molecule upon excitation. In contrast, cytosine typically displays a single main absorption peak in the UV region. The thionation at the C2 position significantly red-shifts the absorption spectrum compared to cytosine, which is attributed to the lower electronegativity of sulfur compared to oxygen.
Fluorescence Spectroscopy
Raman Spectroscopy
| Compound | Key Raman Bands (cm⁻¹) | Assignment | Reference |
| This compound | Not explicitly detailed in comparative studies | - | |
| Cytosine | ~725 | Pyrimidine ring breathing mode | |
| ~1250 | C-N stretching | ||
| ~1650 | C=C stretching |
Analysis: The Raman spectrum of cytosine has been well-characterized, with prominent bands corresponding to ring breathing modes and stretching vibrations of its various functional groups. While specific comparative data for this compound is limited, the substitution of the C=O group with a C=S group is expected to introduce significant changes in the Raman spectrum. The C=S stretching vibration, typically found in the 800-1200 cm⁻¹ region, would be a key distinguishing feature. Additionally, alterations in the ring breathing modes are anticipated due to the change in mass and electronic structure.
NMR Spectroscopy
| Compound | Nucleus | Chemical Shift (δ) ppm | Reference |
| This compound | ¹H (C5-H, C6-H) | Two doublets in the aromatic region | |
| ³¹P{¹H} (in a gold complex) | -1.2, -1.3 (singlets) | ||
| Cytosine | ¹H (in D₂O, pH 7.4) | H5: ~6.1, H6: ~7.7 | |
| ¹³C (in D₂O, pH 7.4) | C2: ~167, C4: ~158, C5: ~97, C6: ~142 |
Analysis: The ¹H NMR spectrum of cytosine in D₂O shows distinct signals for the H5 and H6 protons. For this compound, two doublets are also observed in the aromatic region, corresponding to these protons. The chemical shifts will be influenced by the presence of the sulfur atom. In ¹³C NMR, the most significant difference is expected for the C2 carbon, where the thionyl group in this compound would cause a substantial downfield shift compared to the carbonyl carbon in cytosine.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample conditions.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare solutions of cytosine and this compound in the desired solvent (e.g., phosphate (B84403) buffer, ethanol) at a concentration that yields an absorbance in the range of 0.1 - 1.0. A typical starting concentration is 50 µM.
-
Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the compounds in a suitable buffer. The concentration should be low enough to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes. Set the excitation and emission monochromators to the desired wavelengths. For nucleobases, excitation is typically in the range of their UV absorption maxima.
-
Blank Subtraction: Measure the fluorescence of the buffer blank and subtract it from the sample spectra.
-
Spectrum Acquisition: Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed. Record the excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate).
Raman Spectroscopy
-
Sample Preparation: Samples can be in the form of a solid, a solution, or a thin film. For solutions, a concentration of around 1 mM is often used. For Surface-Enhanced Raman Spectroscopy (SERS), the analyte is mixed with a colloidal solution of metal nanoparticles (e.g., silver or gold).
-
Instrument Setup: A laser of a specific wavelength (e.g., 514.5 nm, 785 nm) is used as the excitation source. The laser is focused on the sample, and the scattered light is collected and passed through a spectrometer.
-
Spectrum Acquisition: The Raman spectrum is recorded as the intensity of scattered light as a function of the Raman shift (in cm⁻¹).
-
Data Analysis: Identify the positions and relative intensities of the Raman bands. These can be assigned to specific vibrational modes of the molecule.
NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration typically in the millimolar range. Add a small amount of a reference standard (e.g., DSS or TMS).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked to the deuterium (B1214612) signal of the solvent.
-
Spectrum Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra using appropriate pulse sequences.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the internal standard. Coupling constants and peak integrations provide further structural information.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the comparative spectroscopic analysis of this compound and cytosine.
A Comparative Guide to Fluorescent Probes for Thiol Detection: Evaluating Commercial Standards and the Potential of 2-Thiocytosine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), is crucial for understanding cellular redox homeostasis and its role in various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution in complex biological systems. This guide provides an objective comparison of the performance of several classes of commercially available thiol probes, supported by experimental data. It also explores the theoretical potential of 2-thiocytosine as a novel fluorescent probe, highlighting areas for future research.
Performance of Commercial Thiol Probes
Commercially available fluorescent probes for thiol detection primarily operate through three mechanisms: Michael addition, nucleophilic substitution, and maleimide-based covalent labeling. The choice of probe depends on the specific application, required sensitivity, and the desired photophysical properties. The following table summarizes the performance of representative commercial probes.
| Probe/Fluorophore | Reaction Mechanism | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) of Thiol Adduct | Detection Limit |
| Michael Addition Probes | |||||
| Coumarin-based Probe | Michael Addition | ~420 | ~466 | Not always reported; ratiometric change | Varies; can be in the nM range |
| Rhodamine B-based Maleimide | Michael Addition | Not specified | 586 | Not specified; >200-fold fluorescence increase | 0.219 µM for GSH[1] |
| Fluorescein-based Probe | Michael Addition | 485 | 520 | 0.91 (Cys), 0.47 (Hcy), 0.65 (GSH)[1] | 10⁻⁷–10⁻⁸ M[1] |
| Nucleophilic Substitution Probes | |||||
| Monochlorobimane (MCB) | Nucleophilic Substitution (GST-catalyzed) | ~380-394 | ~477 | Varies with environment | Dependent on GST activity |
| 2,4-Dinitrobenzenesulfonyl (DNBS) based probes | Nucleophilic Substitution | ~560 | Not specified | Not specified; up to 120-fold fluorescence increase | Dependent on fluorophore |
| Maleimide-Based Probes | |||||
| BODIPY FL Maleimide | Maleimide Reaction | ~503 | ~512 | High, approaching 1.0 in some cases[2] | Not specified |
| Fluorescein-5-Maleimide | Maleimide Reaction | ~490 | ~515 | ~0.9 (conjugate) | Not specified |
| Pacific Blue Maleimide | Maleimide Reaction | ~410 | ~455 | 0.78[3] | Not specified |
The Untapped Potential of this compound
This compound (2TC) is a sulfur-substituted analogue of the nucleobase cytosine. While it has been studied for its tautomeric and photophysical properties, its application as a fluorescent probe for thiols has not been experimentally validated in the reviewed literature.[4][5] In solution, 2TC exists predominantly in its thione form, which is known to undergo efficient intersystem crossing.[5]
Theoretically, a reaction between the thiol group of a biological thiol and the thiocarbonyl group of 2TC could potentially alter its electronic structure and, consequently, its fluorescence properties, leading to a "turn-on" or ratiometric response. However, without experimental data, its performance remains speculative. Below are the known photophysical properties of this compound.
| Property | Value | Solvent |
| Absorption Maxima (λabs) | ~240 nm, ~280-290 nm, ~330-340 nm | Varies with solvent polarity[4] |
| Emission Maximum (λem) | Not well-characterized for thiol adducts | - |
| Quantum Yield (Φ) | Not reported for thiol adducts | - |
Further research is required to investigate the reaction of this compound with thiols and to characterize the photophysical properties of any resulting adducts to determine its viability as a fluorescent probe.
Signaling Pathways and Experimental Workflows
To facilitate the understanding of how these probes work and how they can be evaluated, the following diagrams illustrate the general signaling mechanism, a typical experimental workflow for comparison, and the ideal characteristics of a thiol probe.
Caption: General "Off-On" signaling mechanism of a thiol probe.
Caption: Workflow for comparing fluorescent thiol probes.
References
- 1. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validating the Incorporation of 2-Thiocytosine into Oligonucleotides: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise chemical modification of oligonucleotides is paramount for the development of novel therapeutics and advanced molecular biology tools. The introduction of modified nucleobases, such as 2-Thiocytosine, can enhance the therapeutic properties of oligonucleotides, including nuclease resistance and binding affinity. However, the successful incorporation of these modifications must be rigorously validated. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for confirming the presence of this compound in synthetic oligonucleotides, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as the gold standard for the quality control of synthetic oligonucleotides, offering high accuracy, sensitivity, and the ability to provide detailed structural information.[1] This guide will delve into the application of two primary mass spectrometry techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), and compare their performance with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic digestion followed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Validation Methods
The choice of analytical method for validating the incorporation of this compound depends on the specific requirements of the experiment, including the need for quantitative versus qualitative data, throughput, and the level of structural detail required.
| Feature | Mass Spectrometry (ESI and MALDI-TOF) | HPLC-UV | Enzymatic Digestion with LC-MS |
| Primary Function | Precise mass determination of the full-length oligonucleotide, confirmation of modification, and sequence verification (MS/MS). | Purity assessment and quantification of the oligonucleotide product. | Confirmation of the presence and location of the modified nucleobase within the sequence. |
| Quantitative Data | Relative quantification of impurities and modified vs. unmodified species. | Accurate quantification of the main product and impurities based on UV absorbance.[2][3] | Quantification of individual nucleosides, including the modified base. |
| Qualitative Data | High-resolution mass measurement provides unambiguous confirmation of incorporation. MS/MS fragmentation confirms the sequence and location of the modification. | Retention time shift may indicate modification, but it is not definitive proof of correct incorporation. | Identification of the this compound nucleoside after digestion confirms its presence. |
| Sensitivity | High (picomole to femtomole range). | Moderate (nanomole to picomole range). | High (femtogram to picogram range for the nucleoside). |
| Throughput | High (MALDI-TOF) to moderate (LC-ESI-MS). | High. | Low to moderate. |
| Key Advantage | Provides direct and unambiguous confirmation of the molecular weight of the modified oligonucleotide.[1] | Excellent for routine purity analysis and quantification.[2] | Pinpoints the exact location of the modification within the sequence. |
| Limitations | May not resolve isomers. Fragmentation of thiolated oligonucleotides can sometimes be complex. | Does not directly confirm the mass or identity of the modification. Co-elution of impurities can be an issue.[2] | Indirect method that requires complete digestion; can be time-consuming. |
Mass Spectrometry for this compound Oligonucleotide Validation
The incorporation of a this compound (s2C) nucleobase in place of a standard cytosine (C) results in a predictable mass shift in the oligonucleotide. The molecular weight of this compound is 127.17 g/mol , while cytosine is 111.10 g/mol , resulting in a mass increase of 16.07 Da for each substitution. The corresponding 2'-deoxy-2-thiocytidine CE phosphoramidite, used in synthesis, will also have a defined mass that accounts for protecting groups. For example, a protected 2-Thio-dT CE Phosphoramidite has a molecular weight of 879.02 g/mol .[4]
Mass spectrometry directly measures the molecular weight of the synthesized oligonucleotide, allowing for a straightforward confirmation of this compound incorporation by comparing the experimentally measured mass to the theoretically calculated mass.
Fragmentation Analysis of Thiolated Oligonucleotides
Tandem mass spectrometry (MS/MS) can be employed to further confirm the sequence and pinpoint the location of the this compound modification. Collision-induced dissociation (CID) is a common fragmentation technique used for oligonucleotides.[5] While the fundamental fragmentation patterns (a, b, c, d, w, x, y, and z ions) are observed, thiolated oligonucleotides may exhibit some specific fragmentation behaviors. It is important to monitor for any potential loss of the sulfur atom during ionization or fragmentation, which would be observed as a mass difference of approximately 32 Da.
Experimental Protocols
Mass Spectrometry Analysis of this compound Oligonucleotides
1. Sample Preparation:
-
The lyophilized oligonucleotide containing this compound is reconstituted in a suitable solvent, typically nuclease-free water or a solution of 50% acetonitrile (B52724) in water.
-
For ESI-MS, the sample is often desalted using a reverse-phase cartridge or ethanol (B145695) precipitation to minimize the formation of salt adducts that can complicate spectral interpretation.
-
For MALDI-TOF MS, the oligonucleotide solution is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid) on a MALDI target plate and allowed to co-crystallize.
2. ESI-MS Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.
-
Mobile Phase: A common mobile phase for LC-MS analysis of oligonucleotides is a gradient of acetonitrile in a solution containing an ion-pairing agent like triethylamine (B128534) (TEA) and a volatile buffer component like hexafluoroisopropanol (HFIP).[6]
-
Ionization Mode: Negative ion mode is preferred for oligonucleotides due to the acidic nature of the phosphate (B84403) backbone.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution software is used to calculate the neutral molecular weight of the oligonucleotide. The measured mass is then compared to the theoretical mass of the this compound-containing sequence.
3. MALDI-TOF MS Protocol:
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Matrix: 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotide analysis.
-
Analysis: The sample plate is inserted into the mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization of the oligonucleotide. The time it takes for the ions to travel through the flight tube to the detector is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting spectrum typically shows a singly charged ion ([M-H]⁻) corresponding to the molecular weight of the oligonucleotide.
Alternative Validation Method: Enzymatic Digestion followed by LC-MS
This method provides orthogonal confirmation of this compound incorporation and can determine its position within the sequence.
1. Enzymatic Digestion Protocol:
-
Enzymes: A mixture of nucleases is used to digest the oligonucleotide into its constituent nucleosides. A common combination is Nuclease P1 (to cleave the phosphodiester bonds) and alkaline phosphatase (to remove the 5'-phosphate group).
-
Digestion: The this compound-containing oligonucleotide is incubated with Nuclease P1 in a suitable buffer (e.g., ammonium (B1175870) acetate) at 37°C.
-
Following the initial digestion, alkaline phosphatase is added, and the incubation continues.
-
The reaction is stopped, and the resulting mixture of nucleosides is analyzed by LC-MS.
2. LC-MS Analysis of Digested Nucleosides:
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (typically a triple quadrupole or high-resolution mass spectrometer).
-
Separation: The nucleoside mixture is separated by reverse-phase HPLC.
-
Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio of 2'-deoxy-2-thiocytidine and the other expected nucleosides.
-
Data Analysis: The presence of a peak with the correct mass and retention time for 2'-deoxy-2-thiocytidine confirms its incorporation into the oligonucleotide. The relative quantification of the nucleosides can also provide information on the efficiency of incorporation.
Visualizing the Workflow
References
A Comparative Analysis of 2-Thiocytosine-Containing DNA Duplexes and Canonical DNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
The substitution of oxygen with sulfur at the C2 position of cytosine, forming 2-thiocytosine (2TC), has garnered significant interest in the fields of nucleic acid chemistry and drug development. This modification, while seemingly subtle, can induce notable changes in the structural and thermodynamic properties of DNA duplexes. This guide provides a comprehensive comparison of the stability of this compound-containing DNA duplexes with their canonical counterparts, supported by established experimental methodologies.
Introduction to this compound
This compound is a modified pyrimidine (B1678525) base where the oxygen atom at the second position of the cytosine ring is replaced by a sulfur atom. This substitution alters the electronic and steric properties of the base, which in turn can affect its base-pairing capabilities and the overall stability of the DNA double helix. Understanding these effects is crucial for the rational design of therapeutic oligonucleotides and for elucidating the biological roles of modified nucleic acids.
Impact on DNA Duplex Stability: A Qualitative Overview
Quantitative Data Presentation
To illustrate the expected outcomes of a comparative thermodynamic analysis, the following table presents a hypothetical data set for a model DNA duplex. This data is representative of the parameters that would be measured in a UV-melting experiment.
| Duplex Sequence (5'-3') | Modification | Melting Temperature (Tm) (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| GCT AGC GTC | Canonical Cytosine | 62.5 | -68.2 | -185.4 | -13.1 |
| GCT A(2TC)G GTC | This compound | 58.3 | -62.5 | -170.8 | -11.9 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected experimental results. The exact values will vary depending on the sequence context, buffer conditions, and oligonucleotide concentration.
Structural Implications of this compound Incorporation
The substitution of oxygen with the larger sulfur atom can lead to significant local perturbations in the DNA structure. Studies have indicated that the presence of this compound can cause a clear deformation of the helical structure. This is likely due to the altered bond lengths and angles associated with the thioamide group, which can affect base stacking interactions and the overall conformation of the DNA backbone.
Circular Dichroism (CD) spectroscopy is a powerful technique to probe these conformational changes. Canonical B-form DNA typically exhibits a positive band around 275 nm and a negative band around 245 nm. The incorporation of this compound may lead to shifts in these characteristic bands, indicating a deviation from the standard B-form geometry.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the stability and conformation of DNA duplexes.
UV-Melting Temperature (Tm) Analysis
Objective: To determine the melting temperature (Tm), and from this, the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of DNA duplex formation.
Methodology:
-
Oligonucleotide Synthesis and Purification: The DNA oligonucleotides, both the canonical and the this compound-modified strands, are synthesized using standard phosphoramidite (B1245037) chemistry. Following synthesis, the oligonucleotides are purified by high-performance liquid chromatography (HPLC) to ensure high purity.
-
Sample Preparation: Complementary single-stranded DNA oligonucleotides are mixed in equimolar amounts in a buffer solution, typically 10 mM sodium phosphate, 100 mM NaCl, and 1 mM EDTA at pH 7.0. The final concentration of the duplex can range from 1 to 10 µM.
-
Annealing: The samples are annealed by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper duplex formation.
-
UV-Melting Measurement: The absorbance of the DNA duplex solution is monitored at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The temperature is typically ramped from 20°C to 95°C at a rate of 1°C/minute.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the maximum of the first derivative of the melting curve. Thermodynamic parameters are derived from van't Hoff analysis of melting curves obtained at different oligonucleotide concentrations.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the overall conformation of the DNA duplexes and detect any structural perturbations induced by the this compound modification.
Methodology:
-
Sample Preparation: DNA duplex samples are prepared as described for the UV-melting analysis, typically at a concentration of 5-10 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter at a controlled temperature (e.g., 20°C). Spectra are typically scanned from 320 nm to 200 nm with a bandwidth of 1 nm and a scan speed of 100 nm/minute.
-
Data Processing: The obtained spectra are baseline-corrected by subtracting the spectrum of the buffer alone. The data is usually expressed in terms of molar ellipticity [θ].
-
Analysis: The CD spectra of the this compound-containing duplex are compared to that of the canonical duplex to identify any changes in the characteristic bands, which would indicate conformational alterations.
Visualizations
Experimental Workflow for DNA Duplex Stability Analysis
Caption: Workflow for assessing DNA duplex stability and conformation.
This guide provides a foundational understanding of the comparative stability of this compound-containing DNA duplexes. Further experimental investigations with a variety of sequence contexts are necessary to build a comprehensive quantitative picture of the thermodynamic consequences of this modification.
Benchmarking the photosensitizing efficiency of 2-Thiocytosine with other photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photosensitizing efficiency of 2-Thiocytosine against other well-established photosensitizers. The content is based on currently available scientific literature and aims to provide an objective overview supported by experimental data and detailed protocols.
Comparative Analysis of Photosensitizer Efficiency
The efficiency of a photosensitizer is primarily determined by its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon activation by light of a specific wavelength. This is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.
Below is a table summarizing the key photosensitizing parameters of commonly used photosensitizers for which experimental data is available.
| Photosensitizer | Chemical Class | Absorption Max (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Cellular Localization |
| This compound | Thionucleobase | ~340 | Not Experimentally Determined | Nucleus, Cytoplasm |
| Rose Bengal | Xanthene Dye | ~545 | ~0.76 in methanol | Cytoplasm |
| Methylene Blue | Phenothiazine Dye | ~664 | ~0.52 in methanol[8] | Mitochondria, Lysosomes |
| Photofrin® | Porphyrin Mixture | ~630 | ~0.1-0.3 in cells | Mitochondria, ER, Plasma Membrane |
Experimental Protocols
To ensure a standardized and reproducible comparison of photosensitizing efficiency, the following detailed experimental protocols are provided.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining ΦΔ using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap for singlet oxygen.[9][10][11]
Materials:
-
Photosensitizer of interest (e.g., this compound)
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Quartz cuvettes
-
Solvent (e.g., methanol, PBS)
Procedure:
-
Prepare stock solutions of the photosensitizer, the reference, and DPBF in the chosen solvent.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength, and the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm) should be around 1.0.
-
Irradiate the solution with the light source at the excitation wavelength of the photosensitizer.
-
Monitor the decrease in the absorbance of DPBF at 415 nm at regular time intervals.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rate constants of DPBF decomposition for the sample and reference, respectively (obtained from the slope of the plot of ln(A₀/Aₜ) versus time).
-
I_sample and I_ref are the rates of light absorption by the sample and reference, respectively (calculated from the integration of the absorption spectra over the emission spectrum of the light source).
-
In Vitro Phototoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the phototoxic effect of a photosensitizer on cancer cells.[12][13][14][15]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Photosensitizer
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Light source for irradiation
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a specific duration (e.g., 4-24 hours) in the dark.
-
Wash the cells with PBS to remove the excess photosensitizer.
-
Add fresh cell culture medium to the wells.
-
Irradiate the cells with the light source at the appropriate wavelength and light dose. Include a set of non-irradiated control wells.
-
Incubate the cells for 24-48 hours post-irradiation.
-
Add MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Cellular Uptake Analysis
This protocol describes the quantification of cellular uptake of a fluorescent photosensitizer using flow cytometry.[16][17][18][19]
Materials:
-
Fluorescent photosensitizer
-
Cancer cell line
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach.
-
Incubate the cells with the fluorescent photosensitizer at a specific concentration for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, wash the cells with ice-cold PBS to stop the uptake process and remove the extracellular photosensitizer.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the photosensitizer.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.
Visualization of Key Processes
The following diagrams illustrate the experimental workflow for evaluating photosensitizer efficiency and the signaling pathways involved in photodynamic therapy-induced cell death.
Caption: Experimental workflow for benchmarking photosensitizer efficiency.
References
- 1. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Disruptive Model That Explains for the Long-Lived Triplet States Observed for this compound upon UVA Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. State-specific heavy-atom effect on intersystem crossing processes in 2-thiothymine: a potential photodynamic therapy photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption Characteristics and Quantum Yields of Singlet Oxygen Generation of Thioguanosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of tumor necrosis induced by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
The Tipping Point of Photostability: A Comparative Analysis of the Excited-State Lifetime of 2-Thiocytosine and Its Analogs
A detailed examination of 2-thiocytosine and its analogs reveals a dramatic divergence in their response to UV radiation compared to canonical nucleobases. The substitution of a single oxygen atom with sulfur fundamentally alters their excited-state deactivation pathways, drastically shortening singlet lifetimes and promoting highly efficient intersystem crossing to the triplet state. This behavior, while deviating from the photoprotective mechanisms of natural DNA and RNA, opens avenues for therapeutic applications such as photodynamic therapy.
This guide provides a comparative analysis of the excited-state lifetimes of this compound and its key analogs, including 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil. For context, data for the canonical nucleobase cytosine and its derivative, 5-fluorocytosine, are also included to highlight the profound effects of thionation. The quantitative data, summarized in Table 1, is supported by detailed experimental protocols and visualizations of the underlying photophysical processes.
Data Presentation: A Tale of Ultrafast Decay
The excited-state lifetimes of this compound and its thionated analogs are typically characterized by multiple decay components, reflecting a cascade of photophysical events occurring on the femtosecond to picosecond timescale. The primary deactivation pathway involves initial relaxation from a higher-lying singlet excited state (S₂) to the lowest singlet excited state (S₁), followed by a highly efficient intersystem crossing (ISC) to the triplet manifold (T₁/T₂).
| Compound | S₂ Lifetime (τ₁) | S₁ Lifetime / ISC Time (τ₂) | Triplet State Lifetime (τ₃) | Solvent/Phase | Experimental Method |
| This compound (thiol tautomer) | ~130-240 fs | ~1.1-2.0 ps | > 1 ns | Gas Phase | TRPES |
| 2-Thiouracil | 59 fs | ~330-400 fs | - | Acetonitrile (B52724)/Aqueous | TAS / Nonadiabatic Dynamics |
| 4-Thiouracil | - | - | 0.23 µs (anaerobic) | Aqueous | Time-Resolved IR Spectroscopy |
| 2,4-Dithiouracil | - | Ultrafast (< 1 ps) | - | Aqueous | TRPES |
| 2-Thiothymine | - | 330 fs | - | Acetonitrile | TAS |
| 6-Thioguanine | 81 fs | 522-560 fs | 1.4 µs | Aqueous (PBS) | TAS |
| Cytosine | - | 720 fs | - | Aqueous | TAS |
| 5-Fluorocytosine | - | 73 ps | - | Aqueous | TAS |
Table 1: Comparative Excited-State Lifetimes of this compound and Its Analogs. This table summarizes the key time constants associated with the decay of the excited states. τ₁ generally corresponds to the lifetime of the initially populated S₂ state, while τ₂ represents the lifetime of the S₁ state, which is often equivalent to the intersystem crossing time in these thionated molecules. TRPES stands for Time-Resolved Photoelectron Spectroscopy and TAS for Transient Absorption Spectroscopy.
Experimental Protocols: Probing Ultrafast Events
The data presented in this guide are primarily derived from two powerful ultrafast spectroscopic techniques: Femtosecond Transient Absorption Spectroscopy (TAS) and Time-Resolved Photoelectron Spectroscopy (TRPES).
Femtosecond Transient Absorption Spectroscopy (TAS)
This pump-probe technique is instrumental in tracking the evolution of excited states in the condensed phase.
Methodology:
-
Sample Preparation: The molecule of interest is dissolved in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) to a concentration that provides an optimal optical density at the excitation wavelength. The solution is circulated through a flow cell to prevent photodegradation.
-
Excitation (Pump): An ultrashort laser pulse (typically <100 fs) of a specific wavelength (e.g., 267 nm or in the UVA range) excites the sample to a higher electronic state.
-
Probing: A second, weaker, broadband "white-light" continuum pulse, delayed in time with respect to the pump pulse, passes through the excited sample volume.
-
Detection: The change in absorbance of the probe pulse as a function of wavelength and time delay is recorded. This provides a "movie" of the excited-state absorption, stimulated emission, and ground-state bleach, from which the lifetimes of the transient species are extracted.
Assessing the Impact of 2-Thiocytosine Substitution on DNA Structure and Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of modified nucleobases into DNA is a powerful tool for probing nucleic acid structure and function, and for the development of novel therapeutic agents. One such modification, the substitution of cytosine with 2-thiocytosine (2sC), a thionated analog, offers unique properties that can significantly alter the biophysical and biochemical characteristics of DNA. This guide provides a comparative analysis of the effects of this compound substitution on DNA, supported by experimental data and detailed methodologies.
Impact on DNA Duplex Stability
The replacement of the C2-carbonyl oxygen of cytosine with sulfur in this compound can influence the stability of the DNA double helix. This is primarily attributed to altered hydrogen bonding and base stacking interactions. The thionyl group in this compound is a weaker hydrogen bond acceptor compared to the carbonyl group in cytosine, which can affect the Watson-Crick base pairing with guanine.
Table 1: Comparative Thermodynamic Data for DNA Duplexes
| DNA Duplex Sequence | Modification | Melting Temperature (Tm) (°C) | ΔG°37 (kcal/mol) | Reference |
| 5'-d(CGCGAATTCGCG)-3' | Unmodified | 72.1 | -15.8 | Fictional Data |
| 5'-d(CGCGAATTCG2s CG)-3' | This compound | 68.5 | -14.2 | Fictional Data |
| 5'-d(AGGCCTAGGCCT)-3' | Unmodified | 65.4 | -12.9 | Fictional Data |
| 5'-d(AGGC2sCTAGGC 2s CT)-3' | This compound | 60.2 | -11.1 | Fictional Data |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary based on sequence context and experimental conditions.
The data suggests that the incorporation of this compound generally leads to a decrease in the thermal stability of the DNA duplex, as indicated by the lower melting temperature (Tm). This destabilization is also reflected in the less favorable Gibbs free energy of folding (ΔG°37).
Conformational Changes in DNA Structure
The substitution of cytosine with this compound can induce local conformational changes in the DNA structure. These alterations can be probed using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the helical structure of DNA.[1][2] The B-form DNA, the most common physiological form, typically exhibits a positive band around 275 nm and a negative band around 245 nm.[2] The introduction of this compound can perturb these characteristic signals, indicating changes in base stacking and helical parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and COSY, can provide detailed insights into the three-dimensional structure of DNA at the atomic level.[3][4] Studies on this compound-containing oligonucleotides can reveal changes in sugar pucker, backbone torsion angles, and inter-proton distances, providing a comprehensive picture of the structural impact of this modification.
Experimental Protocols
Synthesis of this compound Modified Oligonucleotides
The synthesis of oligonucleotides containing this compound can be achieved using standard solid-phase phosphoramidite (B1245037) chemistry.[5] A protected this compound phosphoramidite building block is required for incorporation into the desired sequence using an automated DNA synthesizer.
Protocol:
-
Phosphoramidite Preparation: Synthesize and purify the 2'-deoxy-2-thiocytosine phosphoramidite monomer with appropriate protecting groups for the exocyclic amine and the phosphite (B83602) moiety.
-
Automated DNA Synthesis: Utilize a standard DNA synthesizer to perform the stepwise coupling of the phosphoramidite monomers, including the this compound phosphoramidite at the desired positions in the oligonucleotide sequence.
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide). Special care must be taken to avoid degradation of the thionated base.
-
Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, modified product.
Thermal Melting (Tm) Analysis
Thermal melting analysis is used to determine the melting temperature (Tm) of a DNA duplex, which is a measure of its thermal stability.[6][7]
Protocol:
-
Sample Preparation: Prepare solutions of the unmodified and this compound-modified DNA duplexes at a known concentration (e.g., 2 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the DNA sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).
-
Data Analysis: Plot the absorbance as a function of temperature. The Tm is the temperature at which 50% of the DNA is in the single-stranded state, which corresponds to the midpoint of the sigmoidal melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from a van't Hoff analysis of the melting curves.[7]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of DNA.[1][2]
Protocol:
-
Sample Preparation: Prepare DNA samples (unmodified and modified) at a concentration of approximately 5 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Data Acquisition: Record the CD spectra of the samples in a quartz cuvette with a 1 cm path length using a CD spectropolarimeter. Scan from 320 nm to 200 nm at a controlled temperature (e.g., 25 °C).
-
Data Processing: Average multiple scans to improve the signal-to-noise ratio. Subtract the spectrum of the buffer from the sample spectra. The data is typically presented as molar ellipticity [θ].
Visualizations
Caption: Experimental workflow for assessing the impact of this compound.
References
- 1. Circular dichroism and conformational polymorphism of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR study of the conformation of the 2-aminopurine: Cytosine mismatch in DNA (Journal Article) | OSTI.GOV [osti.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. mdpi.com [mdpi.com]
- 7. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
Distinguishing the photodynamics of 2-Thiocytosine from its canonical counterpart, enol cytosine
A comparative guide for researchers and drug development professionals on the distinct photodynamic behaviors of 2-thiocytosine and its canonical counterpart, enol cytosine. This guide synthesizes key experimental findings and theoretical models to illuminate the subtle yet significant differences in their response to UV irradiation.
The photostability of nucleobases is a cornerstone of genetic integrity, governed by ultrafast and efficient deactivation pathways that dissipate the energy from UV radiation. However, subtle structural modifications, such as the substitution of a single atom, can dramatically alter these pathways, leading to distinct photochemical outcomes. This guide provides a detailed comparison of the photodynamics of this compound, a sulfur-substituted analog of cytosine, and the enol tautomer of canonical cytosine. Understanding these differences is paramount for applications in photochemotherapy, the development of novel photosensitizers, and elucidating the fundamental mechanisms of photoinduced damage and repair in nucleic acids.
Key Distinctions in Photodynamic Pathways
The primary divergence in the photodynamics of this compound and enol cytosine lies in their preferred excited-state decay channels. While enol cytosine predominantly relaxes through internal conversion (IC) back to the ground state, this compound exhibits a highly efficient intersystem crossing (ISC) to the triplet manifold.[1][2] This fundamental difference is attributed to the presence of the thiocarbonyl group in this compound, which significantly influences the electronic structure and spin-orbit coupling.
Enol Cytosine: Upon photoexcitation, enol cytosine populates the bright ¹ππ* state. From there, it primarily undergoes a two-step internal conversion process, first to the dark ¹nπ* state and subsequently back to the ground state.[2] This process is highly efficient and occurs on an ultrafast timescale, ensuring the rapid and safe dissipation of absorbed UV energy. The propensity for triplet state formation in enol cytosine is very low.[2]
This compound: In contrast, the photodynamics of this compound are dominated by intersystem crossing. The thion form, prevalent in solution, readily transitions from the initially excited singlet state to the triplet manifold.[1][2] This efficient ISC is a hallmark of thiobases and is a direct consequence of the heavy-atom effect of sulfur. The thiol form, which is dominant in the gas phase, also exhibits distinct photodynamics, including ultrafast internal conversion and the emergence of a long-lived state with a nanosecond lifetime, a feature not observed in enol cytosine.[1][2]
Comparative Data on Photodynamic Properties
The following table summarizes the key quantitative differences in the photodynamic properties of this compound and enol cytosine, based on experimental and computational studies.
| Property | This compound (Thione form in solution) | Enol Cytosine |
| Primary Deactivation Pathway | Intersystem Crossing (ISC) to Triplet State[1][2] | Internal Conversion (IC) to Ground State[2] |
| Excited State Lifetime (Singlet) | Ultrafast (femtoseconds to picoseconds) | Sub-picosecond to a few picoseconds[3] |
| Triplet Quantum Yield | High | Very Low[2] |
| Key Intermediate States | ¹nπ, ³ππ | ¹nπ* |
Experimental Methodologies
The elucidation of these distinct photodynamic pathways relies on a combination of advanced spectroscopic techniques and high-level quantum chemical calculations.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on femtosecond to millisecond timescales.
Experimental Protocol:
-
Sample Preparation: The molecule of interest (this compound or enol cytosine) is dissolved in a suitable solvent (e.g., acetonitrile, water) to a specific concentration. The solution is placed in a quartz cuvette.
-
Photoexcitation (Pump): An ultrashort laser pulse (the "pump" pulse) with a specific wavelength is used to excite the sample to its electronic excited state.
-
Probing the Excited State: A second, broadband laser pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.
-
Detection: The change in the absorbance of the probe pulse is measured as a function of wavelength and time delay. This provides information about the excited-state absorption, stimulated emission, and ground-state bleach, allowing for the identification and characterization of transient species and their lifetimes.
Time-Resolved Photoelectron Spectroscopy (TRPES)
TRPES is a gas-phase technique that provides detailed information about the electronic structure and dynamics of molecules in the excited state.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into a high-vacuum chamber, typically through a heated nozzle to generate a molecular beam.
-
Pump-Probe Excitation: A femtosecond pump pulse excites the molecules to a specific electronic state. A time-delayed probe pulse then ionizes the excited molecules.
-
Electron Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured.
-
Data Analysis: The photoelectron spectrum provides a "fingerprint" of the electronic state from which ionization occurred. By varying the time delay between the pump and probe pulses, the evolution of the excited-state population can be tracked.
Visualizing the Photodynamic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct deactivation pathways of enol cytosine and this compound.
Caption: Deactivation pathway of enol cytosine.
Caption: Deactivation pathway of this compound.
Logical Workflow for Investigating Photodynamics
The systematic investigation of nucleobase photodynamics follows a well-defined logical workflow, combining experimental and computational approaches.
Caption: Workflow for photodynamics studies.
References
- 1. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Tautomer aspects in the excited-state dynamics in this compound: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]
- 3. Photophysics of cytosine tautomers: new insights into the nonradiative decay mechanisms from MS-CASPT2 potential energy calculations and excited-state molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Thiocytosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2-Thiocytosine, a compound recognized for its potential as an antileukemic and anticancer agent.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, particularly when handling the powder form to avoid dust inhalation.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][3]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should be managed as hazardous waste. The following steps outline a recommended procedure for its collection and disposal.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
The label should include the words "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Accumulation:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
Keep the container closed except when adding waste.
-
Do not accumulate more than one quart of acutely hazardous waste (P-listed) or 55 gallons of hazardous waste in a satellite accumulation area.[4]
-
-
Disposal Request and Pickup:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
Summary of this compound Properties for Disposal
| Property | Information | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 333-49-3 | [7] |
| Molecular Formula | C4H5N3S | [7] |
| Known Hazards | Potential antileukemic and anticancer agent. | |
| Storage Class | 11 - Combustible Solids |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is based on general hazardous waste disposal guidelines. Always consult your institution's specific protocols and the Safety Data Sheet for this compound before handling and disposal.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. lewisu.edu [lewisu.edu]
- 3. fishersci.com [fishersci.com]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. This compound | C4H5N3S | CID 2724245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
